Oxaprozin (C18H15NO3) is a propionic acid derivative with a molecular weight of 293.32 g/mol [1]. Its chemical name is 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid, featuring a diphenyloxazole structure that contributes to its unique pharmacokinetic and pharmacodynamic properties [2].
This compound is rapidly and extensively absorbed after oral administration, with a high bioavailability of approximately 95% [1] [3] [4]. Peak plasma concentrations (Cmax) occur within 3 to 6 hours after dosing [5] [3] [6]. The presence of food may reduce the rate but not the extent of absorption, and antacids do not significantly affect its absorption profile [1].
This compound exhibits extensive plasma protein binding (>99.5%), primarily to albumin, in a concentration-dependent manner [5] [1]. The volume of distribution ranges from 11 to 17 L/70 kg (approximately 0.15-0.24 L/kg) [1] [6]. A key characteristic is its excellent penetration into synovial fluid, achieving concentrations approximately two-fold higher than in plasma, which is significant given that synovial fluid is a proposed site of action for NSAIDs in arthritic conditions [5] [4] [6].
This compound undergoes extensive hepatic metabolism through two primary pathways [1]:
The metabolism involves multiple cytochrome P450 isoenzymes, with evidence suggesting CYP2C9 plays a significant role [7]. Two hydroxylated metabolites have been identified that possess anti-inflammatory activity, though the glucuronide conjugates are considered pharmacologically inactive [5] [1].
This compound has a notably long elimination half-life of approximately 50-60 hours [5] [1] [7]. The elimination routes are:
The long half-life permits once-daily dosing, with steady-state concentrations typically achieved within 4-7 days of repeated administration [6].
| Parameter | Value | Comments |
|---|---|---|
| Bioavailability | 95% | Unaffected by food, though rate may decrease [1] [3] |
| Tmax | 3-6 hours | Peak plasma concentration time [5] [6] |
| Protein Binding | >99.5% | Concentration-dependent binding to albumin [5] [1] |
| Volume of Distribution | 11-17 L/70 kg | Synovial fluid concentrations exceed plasma by 2-fold [5] [1] [4] |
| Half-Life | 50-60 hours | Permits once-daily dosing [5] [1] [7] |
| Metabolism | Hepatic | 65% oxidation, 35% glucuronidation [1] |
| Renal Excretion | 65% | Only 5% as unchanged drug [1] |
| Fecal Excretion | 35% | As metabolites [1] |
As a traditional NSAID, this compound exerts anti-inflammatory, analgesic, and antipyretic effects primarily through non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes [1] [4]. This inhibition reduces the conversion of arachidonic acid to prostaglandins (PGs) and thromboxanes, key mediators of inflammation, pain, and fever [1].
Experimental data indicates this compound has an IC50 of 2.2 μM for COX-1 and 36 μM for COX-2, demonstrating moderate inhibition potency for both isoforms with lower COX-2 selectivity, implying relatively higher COX-1 selectivity [8].
Beyond COX inhibition, this compound exhibits several additional mechanisms that contribute to its therapeutic profile:
Inhibition of Nuclear Factor-kappa B (NF-κB) Activation: this compound suppresses the nuclear translocation of NF-κB, a critical transcription factor regulating numerous pro-inflammatory genes [4] [6] [8]. This occurs through inhibition of the Akt/IKK signaling pathway, preventing IκB degradation and subsequent NF-κB activation [8].
Modulation of the Endocannabinoid System: this compound inhibits anandamide hydrolase in neurons, leading to increased levels of the endogenous cannabinoid anandamide, which contributes to its analgesic effects [4] [6].
Induction of Apoptosis in Activated Immune Cells: this compound promotes dose-dependent apoptosis in activated monocytes and macrophages, crucial cells in chronic inflammatory responses [4] [6] [8]. At concentrations of 50-100 μM, it significantly increases caspase-3 activity and suppresses CD40L-induced phosphorylation of Akt and NF-κB [8].
Inhibition of Metalloproteinases: The drug inhibits matrix metalloproteinases, enzymes involved in tissue destruction in inflammatory arthritis [4] [6].
The following diagram illustrates this compound's multi-targeted mechanism of action:
This compound's multi-targeted mechanism of action extends beyond traditional COX inhibition.
| Parameter | Effect | Clinical Significance |
|---|---|---|
| COX-1 Inhibition | IC50 = 2.2 μM | Contributes to anti-inflammatory effects and GI side effects [8] |
| COX-2 Inhibition | IC50 = 36 μM | Lower selectivity for COX-2 [8] |
| NF-κB Pathway Inhibition | Suppresses nuclear translocation | Reduces expression of multiple pro-inflammatory genes [4] [8] |
| Anandamide Hydrolase Inhibition | Increases anandamide levels | Enhances analgesic effects through endocannabinoid system [4] [6] |
| Monocyte Apoptosis | Dose-dependent induction | Reduces number of activated inflammatory cells [4] [8] |
| Metalloproteinase Inhibition | Reduced enzyme activity | Limits joint tissue destruction in arthritis [4] [6] |
This compound exhibits several clinically significant drug interactions:
Recent investigations have explored structural analogs of this compound as selective Retinoid X Receptor (RXR) agonists [9]. These optimized compounds demonstrate low nanomolar potency similar to established rexinoids, with superior pharmacokinetic properties and high selectivity for RXR activation [9]. This represents a promising new therapeutic direction that leverages the this compound scaffold for nuclear receptor targeting beyond traditional NSAID applications.
The table below summarizes the core mechanisms through which this compound interferes with NF-κB activation and its downstream consequences.
| Mechanism of Action | Key Molecular Targets | Observed Outcome | Relevant Experimental Context |
|---|---|---|---|
| Inhibition of NF-κB DNA Binding | NF-κB transcription factor | Prevents NF-κB from binding to DNA, thus inhibiting transcription of pro-inflammatory genes [1]. | Human peripheral mononuclear cells [1]. |
| Inhibition of the Akt/IKK/NF-κB Pathway | Akt, IKK complex, IκBα, NF-κB (p65) | Blocks upstream signaling, preventing IκBα degradation and subsequent NF-κB nuclear translocation [2] [3] [4]. | Human monocytes activated by immune complexes or CD40 Ligand (CD40L) [2] [3] [4]. |
| Reduction of Anti-Apoptotic Protein Production | X-linked Inhibitor of Apoptosis Protein (XIAP) | Lowers levels of XIAP, leading to increased activity of caspase-3 and induction of apoptosis [2] [3]. | Human monocytes activated by immune complexes [2] [3]. |
| Inhibition of Pro-Inflammatory Cytokine Release | TNF-α, Interleukin-1β (IL-1β) | Reduces the production of these key cytokines in cells stimulated by lipolysaccharide [1]. | Human peripheral mononuclear cells stimulated by E. coli lipolysaccharide [1]. |
This mechanism can be visualized as the following pathway:
This compound inhibits NF-κB signaling at multiple points, promoting apoptosis in activated immune cells.
The potency of this compound and other NSAIDs in inhibiting NF-κB is summarized in the table below.
| Compound | IC₅₀ for NF-κB Inhibition | Experiment Context | Clinically Relevant Concentration |
|---|---|---|---|
| This compound | 50 μM | Human peripheral mononuclear cells [1]. | Yes (Synovial fluid: ~100 μM) [1] [3]. |
| S-Ibuprofen | 51 μM | Human peripheral mononuclear cells [1]. | Information Missing |
| Ibuprofen | 185 μM | Human peripheral mononuclear cells [1]. | Information Missing |
| Other tested NSAIDs (Fenoprofen, Flurbiprofen, etc.) | Activity outside clinically relevant concentrations | Human peripheral mononuclear cells [1]. | No [1]. |
The following table outlines the foundational experiments that elucidated this compound's unique mechanism.
| Experimental Focus | Key Findings | Research Model |
|---|---|---|
| NF-κB DNA Binding [1] | This compound directly inhibited NF-κB's ability to bind to DNA, also reducing TNF-α and IL-1β release. | Human peripheral mononuclear cells. |
| Reversal of Monocyte Survival [2] [3] | This compound uniquely reversed the anti-apoptotic effect of immune complexes, unlike ibuprofen, indomethacin, or naproxen. | Human monocytes activated by immune complexes. |
| Induction of Apoptosis in CD40L-Treated Monocytes [4] | This compound, but not other NSAIDs, promoted apoptosis by inhibiting CD40L-triggered phosphorylation of Akt and NF-κB p65. | Human monocytes activated by CD40 Ligand. |
For researchers seeking to replicate these findings, here is a summary of the key methodologies used in the cited studies.
This protocol is based on the methodology used to generate data on the direct inhibition of NF-κB DNA binding [1].
This protocol is used in studies investigating the pro-apoptotic effect of this compound on activated monocytes [2] [3] [4].
This protocol is used to detect changes in phosphorylation states of proteins in the Akt/IKK/NF-κB pathway [2] [4].
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used for osteoarthritis and rheumatoid arthritis. Its primary accepted mechanism is the inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes [1]. Beyond this, research has uncovered other actions relevant to joint health:
The following diagram illustrates the primary signaling pathways through which this compound and its analog are known to exert their effects in the joint environment.
This compound's multi-pathway anti-inflammatory and analgesic mechanisms.
Although direct pharmacokinetic data in cartilage is unavailable, one study developed a nanoemulsion gel (NEG) containing this compound and gaultheria oil for topical application. The properties and performance of this formulation provide strong indirect evidence of the drug's potential to reach joint tissues [3].
The table below summarizes the key characteristics and findings from this formulation study:
| Formulation Aspect | Details and Quantitative Data |
|---|---|
| Formulation Type | Nanoemulsion gel (NEG) using Carbopol 974 as a gelling agent [3]. |
| Key Characteristics | Vesicular size: 196.2 nm; Polydispersity index (PDI): Good; Zeta potential: -12.33 mV [3]. |
| Drug Release Profile | Biphasic release pattern with a 78.123% Cumulative Drug Release (%CDR) after 25 hours [3]. |
| Conclusion on Delivery | The formulation showed good drug penetration and a sustained release pattern, which may facilitate the transport of this compound through joint tissues for longer pain alleviation [3]. |
The experimental workflow for developing and testing this advanced formulation is summarized below.
Workflow for developing and testing this compound nanoemulsion gel.
Given the scarcity of direct "cartilage uptake" data, your research may benefit from the following approaches:
The following table summarizes the pivotal study on oxaprozin's distribution into the joint, along with key pharmacokinetic properties that enable this effect.
| Parameter | Findings | Context/Implication |
|---|---|---|
| Synovial Tissue Concentration [1] | 27 μg/g (mean) | Measured 12 hours post-dose; considerably higher than simultaneous blood (10–17 μg/ml) or synovial fluid (4.9–7.6 μg/ml) levels. |
| Plasma Half-Life [2] [3] | 50-60 hours | One of the longest among NSAIDs; supports sustained drug levels and once-daily dosing. |
| Distribution Pattern [1] | High tissue affinity | Distinct from other NSAIDs; concentrates at a proposed primary site of action (inflamed synovium). |
| Synovial Fluid Penetration [2] | Substantial concentrations achieved | Confirms effective distribution to the joint space. |
The key data on synovial concentration were obtained from a clinical study in patients with rheumatoid arthritis (RA) requiring articular surgery [1].
This experimental workflow can be visualized as follows:
This compound's effects are not fully explained by prostaglandin inhibition alone. Research points to several additional pathways:
The COX-independent mechanisms identified in monocytes are summarized below:
For researchers, this compound presents a compelling case study in drug design and action. Its favorable synovial distribution and long half-life are direct pharmacokinetic advantages for a joint disease target [2] [1]. Furthermore, its multi-mechanistic profile—combining COX inhibition with COX-independent effects on apoptosis, cytokine production, and oxidative stress—suggests a broader and potentially more effective anti-inflammatory impact than classic NSAIDs [4] [3] [5].
To investigate drug-albumin interactions like that of oxaprozin and tryptophan, researchers use several well-established biophysical and analytical methods.
This is a primary technique for determining binding affinity and mechanism.
The following diagram illustrates the logical workflow and key decision points in a fluorescence quenching experiment.
These methods identify specific binding sites and displacement effects.
The following table consolidates specific quantitative findings from studies on this compound and related NSAIDs.
| Compound / Parameter | Experimental System | Key Results / Values |
|---|---|---|
| This compound | In vitro with HSA | Increased free this compound concentration with warfarin, prednisolone, diazepam, captopril (40 μM each). [5] |
| This compound | In vitro with HSA | Radiolabelled this compound accumulated in cartilage to a greater extent than other NSAIDs. [5] |
| Naproxen (as a reference) | Human clinical trial & mouse study | Significantly decreased plasma levels of tryptophan and its metabolite kynurenine; rescued GI side effects with tryptophan supplementation. [7] |
| Aceclofenac (as a reference) | In vitro with BSA | Stern-Volmer quenching constant (Ksv) was 1.27 × 10⁵ L mol⁻¹ at 298 K, indicating strong binding. [2] |
The interaction between this compound and serum albumin, particularly its ability to displace tryptophan, is a specific example of a broader pharmacokinetic and pharmacodynamic phenomenon. The experimental methods outlined provide a robust toolkit for profiling these interactions in the development of new therapeutic agents.
Oxaprozin (4,5-diphenyl-2-oxazole propionic acid) is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain, inflammation, and rheumatic conditions [1] [2]. Therapeutic Drug Monitoring (TDM) and bioavailability studies are crucial for optimizing its clinical efficacy and safety, necessitating reliable bioanalytical methods for quantifying this compound in biological fluids [3] [4]. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, validated for the determination of this compound in human plasma. The protocol is designed to be simple, rapid, selective, and suitable for pharmacokinetic studies and routine quality control [3].
The method involves a simple protein precipitation step for sample clean-up, followed by chromatographic separation on a reversed-phase C18 column under isocratic conditions. Detection is achieved via a UV detector. The method has been successfully applied to a randomized crossover bioavailability study, demonstrating its robustness for bioequivalence assessment [3].
The table below summarizes the core chromatographic parameters.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
|---|---|
| HPLC System | Equipped with low-pressure gradient solvent delivery module, manual injector, and UV detector |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Column Temperature | 27°C - 37°C [3] [5] |
| Mobile Phase | Methanol : 12.5 mmol/L Ammonium Acetate Buffer (pH 3.0) (71:29, v/v) [3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm [6] |
| Injection Volume | 20 µL [5] |
| Run Time | Approximately 15 minutes [5] |
The following workflow outlines the sample preparation process.
The method was validated according to standard bioanalytical guidelines [6] [7]. Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Validation Parameter | Result / Description |
|---|---|
| Linearity Range | 0.50 - 70.56 µg/mL [3] |
| Correlation Coefficient (r²) | > 0.999 [6] |
| Intra-day Precision (RSD) | < 12.33% [3] |
| Inter-day Precision (RSD) | < 10.42% [3] |
| Lower Limit of Quantification (LLOQ) | 0.50 µg/mL [3] |
| Recovery | > 99% [6] |
| Specificity/Selectivity | No interference from plasma components at the retention time of this compound [5] |
This validated method was applied to assess the bioavailability of two this compound enteric-coated tablet formulations (reference and test) in 20 healthy volunteers using a randomized crossover study design [3].
Table 3: Summary of Key Pharmacokinetic Parameters (Mean ± SD)
| Pharmacokinetic Parameter | Reference Formulation | Test Formulation |
|---|---|---|
| AUC₀→₂₆₄h (µg·h/mL) | 4917.44 ± 629.57 | 4604.30 ± 737.83 |
| Cₘₐₓ (µg/mL) | 52.34 ± 7.68 | 48.66 ± 4.87 |
| Tₘₐₓ (h) | 18.70 ± 2.27 | 19.30 ± 1.63 |
| Relative Bioavailability | 94.0% ± 13.7% |
This compound is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. As a member of the propionic acid derivative class, this compound exerts its therapeutic effects through the inhibition of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins. Despite its favorable anti-inflammatory and analgesic properties, this compound faces significant biopharmaceutical challenges that limit its therapeutic potential. According to the Biopharmaceutical Classification System (BCS), this compound is categorized as a Class II drug, characterized by low solubility and high permeability. This poor aqueous solubility results in limited dissolution rate, variable oral absorption, and subsequently, suboptimal bioavailability, necessitating the development of effective solubility enhancement strategies [1] [2].
The molecular structure of this compound (C₁₈H₁₅NO₃) contributes to its solubility limitations, as it contains largely hydrophobic moieties that favor lipid environments over aqueous media. This inherent hydrophobicity presents significant challenges in formulation development and drug delivery. Traditional approaches to improve solubility have included physical and chemical modifications, such as micronization, salt formation, and complexation with cyclodextrins. More recently, advanced techniques including supercritical fluid technology, nanocrystal formation, and machine learning-guided optimization have emerged as promising strategies to overcome these limitations [1] [3]. The following table summarizes key characteristics of this compound relevant to solubility enhancement:
Table 1: Fundamental Properties of this compound Relevant to Solubility Enhancement
| Property | Description | Implications for Solubility |
|---|---|---|
| BCS Classification | Class II (Low solubility, High permeability) | Dissolution rate-limited absorption |
| Molecular Formula | C₁₈H₁₅NO₃ | Presence of hydrophobic aromatic rings |
| Therapeutic Category | NSAID (Propionic acid derivative) | Requires adequate solubility for consistent efficacy |
| Primary Solubility Limitation | Poor aqueous solubility | Low dissolution rate, variable bioavailability |
| Melting Point | High (approximately 160-163°C) | Indicates strong crystal lattice energy |
The application of artificial intelligence (AI) and machine learning (ML) techniques has revolutionized the prediction and optimization of this compound solubility in recent years. These computational approaches have been particularly valuable in the context of supercritical fluid technology, where experimental determination of solubility parameters can be time-consuming and resource-intensive. Multiple research groups have developed and validated various ML models using a consistent dataset of 32 data points with temperature (308-338 K) and pressure (120-400 bar) as input parameters, and solubility (mole fraction) as the output [4] [5] [6]. The comparative performance of these models has been systematically evaluated using standard metrics including R-squared (R²), Mean Squared Error (MSE), and Mean Absolute Error (MAE).
Among the tested algorithms, ensemble methods that combine multiple weak predictors have demonstrated superior performance in predicting this compound solubility in supercritical CO₂. Specifically, Gradient Boosting (GB) emerged as the most accurate model with an R² value of 0.999 and MSE of 3.78E-11 when optimized with hyperparameter tuning [5]. Similarly, Gaussian Process Regression (GPR) enhanced with the Adaboost ensemble method achieved an R² of 0.998 with an MAE of 5.024E-06 [4]. These models significantly outperformed base algorithms such as standard Decision Trees and Multi-Layer Perceptron neural networks, demonstrating the value of ensemble approaches in handling complex solubility relationships with limited datasets.
Table 2: Performance Comparison of Machine Learning Models for this compound Solubility Prediction in Supercritical CO₂
| Model Type | Specific Algorithm | R² Score | Error Metric | Error Value | Optimal Solubility Prediction (mole fraction) |
|---|---|---|---|---|---|
| Ensemble Boosting | Gradient Boosting (GB) | 0.999 | MSE | 3.78E-11 | 0.001242 |
| Ensemble Boosting | Adaboost-GPR | 0.998 | MAE | 5.024E-06 | 0.001241 |
| Ensemble Bagging | Extra Trees (ET) | 0.999 | MSE | 6.29E-09 | - |
| Ensemble Bagging | Random Forest (RF) | 0.984 | MSE | 9.71E-09 | - |
| Single Model | K-Nearest Neighbors (KNN) | 0.999 | MSE | 1.372E-08 | 0.001260 |
| Single Model | Multi-Layer Perceptron (MLP) | 0.868 | MSE | 2.079E-08 | - |
Purpose: To provide a standardized protocol for developing machine learning models to predict this compound solubility in supercritical CO₂. Materials: Experimental solubility dataset (temperature, pressure, solubility values), Python programming environment with scikit-learn, pandas, numpy libraries. Procedure:
Technical Notes: The limited dataset size necessitates the use of ensemble methods rather than deep learning approaches. Data visualization through 2D and 3D plots of solubility versus temperature and pressure is recommended to interpret model predictions and identify trends. The optimal conditions identified through ML models typically fall in the range of 338 K temperature and 380-400 bar pressure [4] [5].
Figure 1: Machine learning workflow for this compound solubility prediction in supercritical CO₂, showing the sequential steps from data preparation to optimization.
Beyond supercritical fluids, computational approaches have also been applied to predict this compound solubility in biorelevant media that simulate physiological conditions. The PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) thermodynamic model has been successfully employed to describe the complex solubility behavior of this compound in systems containing ionic surfactants such as sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) [2]. These models account for micelle formation and drug-micelle interactions, which are critical determinants of solubility in biorelevant environments. The modeling approach integrates solid-liquid equilibrium equations with micellar solubilization models to accurately predict solubility across varying pH conditions and surfactant concentrations.
The thermodynamic modeling revealed that CTAB, a cationic surfactant, demonstrated stronger solubilization effects compared to SDS, primarily due to its lower critical micelle concentration (CMC) and the formation of more micelles per unit concentration. The interaction parameters between ionized this compound and surfactant species were optimized using the Nelder-Mead algorithm to minimize the objective function representing the difference between predicted and experimental solubility values [2]. This approach enables formulators to select optimal surfactant systems and concentrations for enhancing this compound solubility in gastrointestinal environments, thereby potentially improving oral bioavailability.
Supercritical carbon dioxide (SC-CO₂) technology has emerged as a prominent green and sustainable approach for enhancing the solubility and bioavailability of poorly water-soluble drugs like this compound. SC-CO₂ possesses unique properties that make it ideal for pharmaceutical processing, including gas-like diffusivity, liquid-like density, zero surface tension, and tunable solvation power based on variations in temperature and pressure. The environmental benefits of SC-CO₂ include low toxicity, non-flammability, and minimal residual solvent contamination, addressing the limitations of traditional organic solvents [4] [5] [6].
The solubility of this compound in SC-CO₂ is strongly influenced by both temperature and pressure, with pressure demonstrating a more pronounced effect due to its direct impact on CO₂ density. Experimental studies using a pressure-volume-temperature (PVT) cell with both static and gravimetric measurement techniques have demonstrated that this compound solubility increases significantly with rising pressure at constant temperature, while the relationship with temperature is more complex, showing retrograde behavior in certain pressure ranges [4] [7]. The optimal conditions identified through both experimental and modeling approaches typically fall within the range of 330-338 K for temperature and 380-400 bar for pressure, achieving solubility values of approximately 0.00124 mole fraction [4] [5].
Purpose: To determine the solubility of this compound in supercritical CO₂ across varying temperature and pressure conditions. Materials: High-pressure PVT cell system, CO₂ supply with purification unit, this compound powder, analytical balance (±0.01 mg), temperature and pressure controllers, heating elements with PTFE insulation. Procedure:
Technical Notes: The saturation process should be monitored to ensure equilibrium is reached. The gravimetric method provides direct measurement of solubility but requires careful control of expansion and collection conditions to prevent loss of material. Alternative methods such as UV-Vis spectroscopy can be used for quantification if appropriately calibrated [4] [5] [7].
Cyclodextrin complexation represents one of the most extensively studied approaches for enhancing the solubility of this compound. Cyclodextrins are cyclic oligosaccharides with hydrophobic internal cavities and hydrophilic exteriors that can form inclusion complexes with poorly soluble drugs. Among various cyclodextrins, randomly methylated β-cyclodextrin (RAMEB) has demonstrated particularly effective solubilizing power for this compound. Research has shown that the combination of RAMEB with chitosan (a natural mucoadhesive polymer) and bile components such as sodium dehydrocholate (NaDHC) can synergistically enhance both solubility and permeability of this compound [3].
The development of hybrid nanocomposite systems represents an advanced extension of cyclodextrin complexation. A particularly effective approach involves the combination of this compound with RAMEB, L-arginine (ARG), and sepiolite nanoclay (SV) to form quaternary systems that dramatically enhance dissolution properties. When prepared using co-grinding or co-evaporation techniques, these hybrid systems have demonstrated up to 90% improvement in dissolution parameters compared to ternary systems without nanoclay [8]. The enhancement mechanism involves multiple complementary actions: RAMEB provides molecular encapsulation, ARG improves wettability and pH modification, while SV offers high surface area for adsorption and amorphization.
Purpose: To prepare co-ground systems of this compound with solubilizing and permeation enhancers for improved dissolution and permeability. Materials: this compound powder, randomly methylated β-cyclodextrin (RAMEB), chitosan (medium molecular weight), sodium dehydrocholate (NaDHC), ball mill or mortar and pestle, sieve (100 mesh). Procedure:
Technical Notes: The co-grinding process induces mechanical energy that facilitates interactions between drug and carriers, potentially leading to partial amorphization. The optimal ratio of components should be determined through preliminary phase solubility studies. Chitosan not only enhances solubility but also improves permeability through Caco-2 cell monolayers, with studies showing a 1.4-fold permeability increase when combined with NaDHC [3].
Figure 2: this compound solubility enhancement strategies and their key advantages, showing four main approaches with their respective benefits.
Various experimental approaches have been developed and optimized for enhancing this compound solubility, each with distinct mechanisms, advantages, and limitations. The following table provides a comprehensive comparison of the primary techniques based on experimental data from the literature:
Table 3: Comparison of Experimental Solubility Enhancement Techniques for this compound
| Technique | Key Components | Solubility Enhancement | Mechanism of Action | Optimal Conditions/ Ratios |
|---|---|---|---|---|
| Supercritical CO₂ | SC-CO₂, PVT cell | 0.001242 mole fraction | Tunable solvation power based on density changes | 338 K, 380-400 bar |
| Cyclodextrin Complexation | RAMEB, Chitosan, NaDHC | 4-5x increase in solubilizing power | Inclusion complex formation, permeation enhancement | Drug:RAMEB:CS:NaDHC (1:2:1:0.5) |
| Hybrid Nanocomposite | RAMEB, L-arginine, Sepiolite | 90% dissolution improvement | Multiple mechanisms: complexation, adsorption, pH modification | Drug:RAMEB:ARG:Sepiolite (1:2:1:1) |
| Micellar Solubilization | CTAB, SDS surfactants | Concentration-dependent increase | Micelle incorporation, reduced interfacial tension | Above CMC (CTAB: 0.92 mM) |
Accurate quantification of this compound solubility is essential for both development and validation of enhancement strategies. The gravimetric method remains the gold standard for solubility determination in supercritical fluids, providing direct measurement of dissolved drug mass [4] [7]. This approach involves saturation of SC-CO₂ with this compound under controlled temperature and pressure conditions, followed by rapid expansion and collection of the precipitated drug for precise weighing. For complex systems including cyclodextrin complexes and surfactant solutions, UV-Vis spectrophotometry offers a reliable alternative, with this compound typically quantified at wavelengths of 230-270 nm depending on the solvent system [2] [3].
Solid-state characterization plays a crucial role in understanding the mechanisms underlying solubility enhancement in complex systems. Differential Scanning Calorimetry (DSC) is used to detect changes in melting behavior and crystallinity, with the disappearance of the characteristic this compound melting endotherm (≈160°C) indicating successful complex formation or amorphization [3] [8]. X-ray Diffractometry (XRD) provides complementary information about crystalline state, with a decrease in characteristic diffraction peaks suggesting reduced crystallinity. Dissolution testing under biorelevant conditions (e.g., pH gradient from 1.2 to 6.8 to simulate gastrointestinal transit) remains the final assessment for evaluating the performance of optimized formulations, with successful systems demonstrating significantly improved dissolution rates and extent compared to unmodified this compound [3] [8].
The comprehensive evaluation of computational and experimental approaches for this compound solubility enhancement reveals several promising strategies for formulation development. Machine learning models, particularly ensemble methods like Gradient Boosting and AdaBoost-enhanced GPR, provide accurate prediction of solubility in supercritical CO₂, enabling efficient optimization of processing parameters with minimal experimental effort. For practical formulation development, hybrid systems combining cyclodextrins with polymers like chitosan and excipients such as sepiolite nanoclay offer the most significant improvements in dissolution performance, with the quaternary this compound-RAMEB-ARG-sepiolite system demonstrating exceptional enhancement both in vitro and in vivo.
The choice of optimal solubility enhancement strategy should be guided by the specific requirements of the final dosage form and the intended route of administration. For oral dosage forms, the cyclodextrin-based hybrid systems provide balanced improvement in both solubility and permeability, addressing the dual challenges of BCS Class II drugs. For nanomedicine applications, supercritical fluid technology offers advantages in controlling particle size and distribution while avoiding organic solvent residues. The protocols and application notes provided in this document establish a comprehensive framework for researchers to systematically address the solubility limitations of this compound, potentially leading to improved therapeutic outcomes through enhanced bioavailability and more consistent pharmacokinetic profiles.
Osteoarthritis (OA) represents a significant global health challenge, affecting approximately 22% to 39% of the Indian population alone, with higher prevalence among women and increasing incidence with age. This degenerative joint disease is characterized by progressive deterioration of articular cartilage, localized inflammation, and debilitating joint pain that significantly impacts quality of life. Current OA management primarily relies on symptomatic treatment using analgesics and non-steroidal anti-inflammatory drugs (NSAIDs), though no disease-modifying therapies are currently available. Oral NSAID administration, while popular among patients, is associated with serious gastrointestinal adverse effects including bleeding, ulceration, and irritation. These limitations have prompted extensive research into alternative delivery strategies that can maximize therapeutic efficacy while minimizing systemic exposure and associated side effects.
This compound, a propionic acid derivative NSAID, demonstrates particular promise for osteoarthritis treatment due to its potent anti-inflammatory and analgesic properties. However, as a BCS Class II drug, this compound suffers from poor solubility characteristics that limit its oral absorption and bioavailability. Furthermore, no marketed topical formulation of this compound is currently available, presenting a significant opportunity for formulation scientists to develop novel delivery systems. Topical administration offers multiple advantages over oral delivery, including continuous drug delivery to the site of action, avoidance of first-pass metabolism, reduced systemic side effects, and potentially lower dosing requirements due to improved local bioavailability. The integration of nanotechnology-based approaches with traditional topical formulations represents an innovative strategy to overcome the significant skin barrier properties while maintaining therapeutic drug levels in joint tissues.
Table 1: Current Formulation Approaches for Topical this compound Delivery
| Formulation Type | Key Components | Advantages | Reference |
|---|---|---|---|
| Nanoemulgel (NEG) | This compound, Gaultheria oil, Carbopol 974, Tween 80, PEG 400 | Biphasic release pattern, 78.12% CDR in 25h, good skin penetration | [1] |
| Penetration Enhancement | Azone, Iontophoresis, Sonophoresis | 5.9-8.4-fold enhancement, synergistic effects | [2] |
| Liposomal/NLC Formulations | Cyclodextrin complexes, lipids | Improved transdermal delivery, enhanced stability | [2] |
The development of an effective this compound nanoemulgel begins with comprehensive excipient compatibility screening to identify optimal components for formulation stability and performance. Required materials include this compound (procured from reputable suppliers such as Prince Scientific), Gaultheria oil (traditional anti-inflammatory containing methyl salicylate), various carrier oils (sunflower, apricot, lemongrass, clove, and kalonji oils), surfactants (Tween 20, Tween 40, Tween 80), co-surfactants (PEG 400), gelling agent (Carbopol 974), and solvents (acetone, methanol, ethanol) of analytical grade. The solubility profiling is conducted by adding excess this compound to 1 mL of each excipient in glass vials, followed by vortexing (Remi CM-101 cyclomixer) and incubation at 25°C for 72 hours in a shaker incubator. After centrifugation (Remi R8C Laboratory centrifuge at 3000 ± 50 rpm for 10 minutes), the supernatant is diluted with methanol, filtered through 0.22 μm syringe filters, and analyzed via UV spectrophotometry at λmax 285 nm to quantify drug solubility. The oil demonstrating highest drug solubility should be selected as the primary oil phase, while surfactants and co-surfactants are chosen based on their HLB values and emulsification efficiency.
A pseudo-ternary phase diagram construction is essential to identify the nanoemulsion region and optimize component concentrations using the aqueous titration method. The phase diagram is developed using surfactant:cosurfactant (Smix) ratios of 1:0, 1:1, 2:1, and 3:1 (Tween 80:PEG 400). For each Smix ratio, combine the oil and Smix in different weight ratios (1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, and 9:1) in glass vials. Each mixture is then titrated dropwise with aqueous phase under continuous magnetic stirring, monitoring for transparency and flowability to identify emulsion boundaries. The resulting nanoemulsion region is plotted using chemometric software to visualize the optimal composition space. Subsequently, a Design of Experiments (DoE) approach should be implemented, employing a Box-Behnken or Central Composite Design with critical process parameters as independent variables (e.g., oil percentage, Smix ratio, aqueous phase content) and key quality attributes as responses (vesicle size, PDI, zeta potential, drug release). Statistical analysis of the DoE results will identify significant factors and generate a predictive model for optimizing the formulation.
Diagram 1: Nanoemulgel Formulation Development Workflow
Comprehensive characterization of the optimized this compound nanoemulsion is critical to ensure consistent quality and performance. Vesicular size analysis and polydispersity index (PDI) determination should be performed using dynamic light scattering (DLS) with a Malvern Zetasizer Nano ZS. Dilute the nanoemulsion 100-fold with distilled water to ensure appropriate scattering intensity, equilibrate at 25°C for 2 minutes before measurement, and perform triplicate readings with at least 12 sub-runs each. Acceptable specifications include a vesicular size below 200 nm and PDI value less than 0.3, indicating a narrow size distribution. For zeta potential measurement, use the same instrument with folded capillary cells, diluting the nanoemulsion 1:10 with 1 mM NaCl solution to maintain conductivity. The magnitude of zeta potential (typically -12 to -30 mV for anionic systems) indicates formulation stability, with values exceeding ±30 mV suggesting excellent physical stability due to electrostatic repulsion.
Morphological examination requires transmission electron microscopy (TEM) or scanning electron microscopy (SEM). For TEM analysis, dilute the nanoemulsion appropriately and deposit a drop onto a carbon-coated copper grid, negatively stain with 2% phosphotungstic acid, and air-dry before visualization at appropriate magnification. The images should confirm spherical morphology and size distribution consistent with DLS results. Thermodynamic stability must be assessed through stress testing, including centrifugation at 3,500 rpm for 30 minutes to evaluate phase separation, followed by freeze-thaw cycling between -21°C and +25°C for three 48-hour cycles. Finally, store the formulations at 4°C, 25°C, and 40°C for 4-6 weeks, periodically evaluating appearance, phase separation, and drug content to identify any instability issues.
The transition from nanoemulsion to nanoemulgel requires incorporation into a gelling matrix and comprehensive evaluation of the final dosage form. Prepare the gel component by dispersing 0.5-1.5% w/w Carbopol 974 in purified water with continuous stirring at 800-1000 rpm, allowing hydration for 2-4 hours. Adjust the pH to 6.5-7.0 using triethanolamine to neutralize carboxyl groups and facilitate gel formation. Slowly incorporate the optimized nanoemulsion into the Carbopol gel at a 1:1 ratio with gentle mixing to avoid air entrapment and structural breakdown. Evaluate the final nanoemulgel for physicochemical parameters including pH (using digital pH meter with 1:10 dilution in distilled water), homogeneity (visual inspection against white and black backgrounds), spreadability, and extrudability.
Table 2: Nanoemulgel Characterization Specifications and Methods
| Parameter | Methodology | Acceptance Criteria | Reference |
|---|---|---|---|
| Vesicle Size & PDI | Dynamic Light Scattering | Size: <200 nm, PDI: <0.3 | [1] |
| Zeta Potential | Electrophoretic Mobility | -12 to -30 mV | [1] |
| pH | Digital pH Meter | 5.5-7.0 | [1] |
| Spreadability | Parallel Plate Method | 15-25 g·cm/sec | [1] |
| Drug Content | HPLC/UV Spectrophotometry | 95-105% | [1] |
| Texture | Texture Profile Analysis | Consistent rheological properties | [1] |
| Bioadhesion | Modified Balance Method | Adequate mucoadhesion | [1] |
Spreadability testing employs a parallel plate method where 0.5 g gel is placed between two glass slides, and weights are added to the upper slide while measuring the spreading diameter. Calculate spreadability using the formula S = M × L / T, where M is weight applied, L is spreading length, and T is time. Texture analysis and bioadhesion strength should be evaluated using a texture analyzer with appropriate probes and settings. For drug content uniformity, accurately weigh 1 g of nanoemulgel, dissolve in suitable solvent, filter, and analyze by validated HPLC or UV spectrophotometric method at 285 nm, with acceptance criteria of 95-105% of labeled claim. Finally, conduct accelerated stability studies according to ICH guidelines, storing samples at 5°C ± 3°C, 25°C ± 2°C/60% RH ± 5% RH, and 40°C ± 2°C/75% RH ± 5% RH for 1-3 months, evaluating appearance, pH, drug content, and rheological properties at predetermined intervals.
The drug release profile of this compound from nanoemulgel formulations must be evaluated using Franz diffusion cells with regenerated cellulose or synthetic membranes. Prepare the receptor medium (typically phosphate buffer pH 7.4 with 20-40% alcohol to maintain sink conditions) and equilibrate to 32°C ± 1°C to simulate skin temperature. Apply 0.5-1 g of nanoemulgel uniformly to the donor compartment, ensuring occlusion to prevent evaporation. At predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 18, 24 hours), withdraw 1 mL samples from the receptor compartment while replacing with fresh medium to maintain constant volume. Analyze samples by HPLC with UV detection at 285 nm after appropriate dilution, calculating cumulative drug release and plotting release kinetics. The optimized this compound nanoemulgel should demonstrate a biphasic release pattern with an initial burst release followed by sustained release, achieving approximately 78% cumulative drug release over 25 hours.
For ex vivo skin permeation studies, obtain abdominal skin from Wistar rats or human dermatomed skin (200-400 μm thickness) after ethical approval. Mount the skin between donor and receptor compartments with stratum corneum facing upward, ensuring proper orientation. Apply the formulation (equivalent to 5-10 mg this compound) to the donor compartment, maintaining sink conditions in the receptor phase (pH 7.4 phosphate buffer with preservatives). Conduct experiments under occlusive conditions at 32°C ± 1°C with continuous magnetic stirring. Withdraw samples at predetermined intervals over 24-48 hours, analyzing drug content to determine permeation parameters including flux (Jss), permeability coefficient (Kp), and enhancement ratio. The incorporation of Gaultheria oil not only provides synergistic anti-inflammatory activity but may also enhance skin permeation of this compound, potentially increasing permeation by 5.9-8.4 fold compared to conventional formulations.
Skin irritation potential must be evaluated using in vitro and ex vivo models to ensure formulation safety. The HET-CAM (Hen's Egg Test-Chorioallantoic Membrane) method involves applying 0.3 g formulation to the chorioallantoic membrane of fertilized hen's eggs (day 10 of incubation), observing for hemorrhage, vascular lysis, or coagulation over 5 minutes. Alternatively, employ the Red Blood Cell (RBC) hemolysis assay, mixing formulation with 2% RBC suspension, incubating at 37°C for 1 hour, and measuring hemoglobin release at 540 nm. For more comprehensive assessment, ex vivo skin models such as EpiDerm or EpiSkin can be used, applying formulation and measuring MTT reduction to assess cell viability, with >80% viability considered non-irritating.
Confocal microscopy provides visual evidence of skin penetration using rhodamine B as a fluorescent marker incorporated into the formulation. Apply the fluorescently-tagged nanoemulgel to excised skin mounted in Franz cells for 6-8 hours, then prepare vertical sections (10-20 μm thickness) using a cryostat microtome. Examine sections under confocal laser scanning microscopy with appropriate excitation/emission wavelengths, demonstrating deep skin penetration through hair follicles and intercellular pathways. The nanoemulgel should demonstrate significantly enhanced penetration compared to conventional gel formulations. Finally, conduct accelerated stability studies according to ICH guidelines, storing the optimized formulation at 5°C ± 3°C, 25°C ± 2°C/60% RH ± 5% RH, and 40°C ± 2°C/75% RH ± 5% RH for 1-6 months. Evaluate physical stability (color, homogeneity, phase separation), chemical stability (drug content, degradation products), and functional stability (pH, rheology, drug release) at predetermined timepoints to establish recommended storage conditions and shelf life.
This compound exhibits unique pharmacological activities beyond conventional COX inhibition that contribute to its therapeutic efficacy in osteoarthritis. Research demonstrates that this compound induces apoptosis in CD40L-treated human monocytes through COX-independent pathways, significantly increasing apoptosis in a dose-dependent manner with the strongest effect observed at 100 μM concentration. This pro-apoptotic activity is particularly relevant in chronic inflammatory conditions like rheumatoid arthritis and osteoarthritis where monocyte infiltration contributes to disease persistence. Mechanistic studies reveal that this compound inhibits CD40L-triggered phosphorylation of Akt and NF-κB, key survival pathways in monocytes, while simultaneously activating caspase-3 executioner protease. This dual mechanism effectively shifts the balance toward programmed cell death in inflamed tissues, potentially reducing inflammatory cell infiltrates and associated tissue damage.
Unlike other NSAIDs including ibuprofen, indomethacin, and naproxen which showed minimal effects on monocyte apoptosis, this compound uniquely modulates intracellular signaling pathways independent of its cyclooxygenase inhibitory activity. This distinctive mechanism involves suppression of IκBα-mediated activation of the IKK system at concentrations of 50 μM, effectively preventing NF-κB nuclear translocation and subsequent transcription of pro-inflammatory genes. The ability to preferentially target activated monocytes while sparing quiescent cells represents a significant therapeutic advantage, potentially explaining this compound's clinical efficacy in managing inflammatory arthritic conditions. These findings support the development of targeted delivery systems that can maintain effective drug concentrations in joint tissues while minimizing systemic exposure.
Diagram 2: this compound Mechanism in Monocyte Apoptosis
Effective topical delivery of this compound requires strategies to overcome the significant skin barrier properties, particularly the stratum corneum which limits transdermal delivery to molecules typically under 500 Da. Research demonstrates that combination approaches utilizing chemical enhancers with physical methods can significantly improve this compound penetration. Azone (laurocapram), a chemical penetration enhancer, increases this compound transdermal penetration by approximately 5.9-fold compared to passive diffusion by disrupting lipid organization in the stratum corneum. Physical enhancement methods including sonophoresis (low-frequency ultrasound) and iontophoresis (low-level electrical current) improve penetration by 5.5-fold and 4.2-fold respectively, through different mechanisms – sonophoresis creates cavitation in the skin lipids while iontophoresis drives charged molecules via electromotive force.
Notably, combination strategies demonstrate synergistic effects, with Azone+SP (sonophoresis) increasing this compound penetration by 8.4-fold, significantly higher than either method alone. This synergistic combination represents an optimal approach for clinical translation, potentially enabling therapeutic drug concentrations in deeper joint tissues. The development of nanoemulgel systems further enhances penetration through multiple mechanisms: (1) the nano-sized droplets increase surface area for drug release; (2) surfactant components disrupt skin lipid organization; (3) the gel matrix provides sustained release characteristics; and (4) lipid components enhance partitioning into the skin. These advanced systems can facilitate targeted delivery of this compound to joint tissues while minimizing systemic exposure, potentially revolutionizing osteoarthritis management through improved efficacy and reduced side effects.
The development of topical this compound delivery systems represents a promising approach for managing osteoarthritis, potentially overcoming limitations associated with oral NSAID administration. The nanoemulgel platform combining this compound with Gaultheria oil offers multiple advantages, including synergistic anti-inflammatory activity, enhanced skin permeation, and sustained drug release characteristics. Comprehensive characterization demonstrates excellent physicochemical properties with vesicular size around 196 nm, good PDI, and appropriate zeta potential for stability. The biphasic release profile with approximately 78% cumulative drug release over 25 hours suggests potential for prolonged therapeutic effect with reduced dosing frequency.
Future research directions should focus on clinical translation of these promising formulations, including comprehensive preclinical toxicology studies, scale-up manufacturing considerations, and rigorous clinical trials establishing safety and efficacy in osteoarthritis patients. Additionally, exploration of advanced enhancement strategies including combination with microneedle technologies or novel chemical permeation enhancers could further optimize delivery efficiency. The unique COX-independent mechanisms of this compound action, particularly its pro-apoptotic effects on activated monocytes, warrant further investigation in disease-relevant models to fully elucidate its potential disease-modifying capabilities in osteoarthritis. With continued development, this compound topical formulations could significantly advance osteoarthritis management by providing effective symptom control while minimizing systemic adverse effects.
Oxaprozin is a BCS Class II drug, characterized by high permeability but very low water solubility, which leads to formulation challenges, variable bioavailability, and gastrointestinal side effects [1]. Complexation with cyclodextrins (CDs) has been successfully employed to improve the solubility and dissolution properties of such drugs by incorporating the drug molecule into the hydrophobic cavity of the cyclodextrin [2].
Among various cyclodextrins, the chemically modified randomly-methylated-β-cyclodextrin (RAMEB) has been identified as the most effective carrier for this compound due to its amorphous nature and enhanced complexing ability [3] [4]. Furthermore, research has demonstrated that the addition of a third component, such as the amino acid L-arginine (ARG), can synergistically enhance the complexing and solubilizing power of RAMEB, allowing for a reduction in the amount of CD required and mitigating potential toxicity concerns associated with methylated derivatives [1] [5].
The tables below summarize the core findings from recent studies on this compound complexation.
Table 1: Performance of Different Cyclodextrin-Based Systems with this compound
| System Type | Key Components | Preparation Method | Key Performance Findings | Reference |
|---|---|---|---|---|
| Binary Complex | RAMEB | Co-grinding | Effective, but requires higher CD amount. | [3] [4] |
| Ternary System | RAMEB + L-arginine (ARG) | Co-grinding | Synergistic effect; ~3x higher complex stability constant and ~4.5x higher drug solubility vs. binary RAMEB complex. Dissolution Efficiency (DE60) of 83.6%. | [1] [5] |
| Ternary System | RAMEB + Sepiolite (SV) | Adsorption | Improved dissolution properties compared to binary systems. | [4] |
| Quaternary Nanocomposite | RAMEB + ARG + SV | Entrapment of complex in clay | Superior performance; increased dissolution parameters by 60-90% compared to ternary systems. Effective in fast-dissolving tablets with enhanced in vivo efficacy. | [6] |
Table 2: Detailed Experimental Data from Phase-Solubility Studies (at pH ~6.8) This data quantifies the interactions in solution for the ternary system [1] [5].
| System | Apparent Stability Constant (Ks, M⁻¹) | Drug Solubility (mg/mL) | Complexation Efficiency (CE) |
|---|---|---|---|
| OXA + RAMEB (Binary) | Data not fully specified | Data not fully specified | Baseline |
| OXA + RAMEB + ARG (Ternary) | ~3.0x higher than binary | ~4.5x higher than binary | ~5x higher than binary |
This solvent-free green method is highly effective for forming the ternary complex in the solid state [1] [7].
The following workflow diagram illustrates the co-grinding preparation process:
Workflow for Co-grinding Protocol
This protocol outlines the development of a final dosage form with demonstrated in vivo efficacy [6].
For researchers aiming to further optimize the delivery of this compound, two advanced strategies are emerging:
The diagram below illustrates the relationship between these different formulation strategies.
Evolution of this compound Formulation Strategies
Routine analysis of this compound in raw materials and formulations can be efficiently performed using a validated UV spectrophotometric method. A simple method involves dissolving this compound in 0.1N NaOH and measuring the absorbance at 285 nm. This method obeys Beer's law in the concentration range of 2-20 µg/mL and has been shown to be accurate and free from interference by common excipients [9].
I hope these detailed application notes and protocols provide a solid foundation for your research and development efforts. Should you require further information on a specific analytical technique or formulation step, please feel free to ask.
This protocol outlines the validated reversed-phase HPLC method for the determination of oxaprozin and its related impurities in bulk drug substance, based on the development study [1]. The method is designed to be accurate, sensitive, and robust for quality control purposes.
This method is applicable for the identification and quantification of this compound and its seven known process-related impurities and one degradation product in the bulk drug material [1].
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a linear gradient elution and UV detection to separate and quantify this compound and its impurities.
Step 1: Mobile Phase Preparation
Step 2: Standard and Sample Preparation
Step 3: Chromatographic Conditions and Execution
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 85 | 15 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 85 | 15 |
| 35 | 85 | 15 |
Step 4: Data Analysis and Calculations
The validation of the analytical method should be conducted as per ICH Q2(R1) guidelines to prove it is suitable for its intended purpose [2]. The following characteristics must be assessed.
The workflow below illustrates the key stages of the analytical method validation lifecycle:
Supercritical Carbon Dioxide (SC-CO₂) processing has emerged as a green, efficient alternative to traditional pharmaceutical processing techniques, overcoming limitations such as high toxicity, organic solvent residues, difficulty of control, high expense, and low stability associated with conventional methods [1] [2]. This technology is particularly valuable for enhancing the solubility and bioavailability of poorly water-soluble drugs like Oxaprozin, a nonsteroidal anti-inflammatory drug (NSAID) extensively used for pain management in patients suffering from chronic musculoskeletal disorders such as rheumatoid arthritis [1] [3]. As a BCS Class II drug (Biopharmaceutical Classification System), this compound exhibits low solubility and bioavailability despite its manageable safety profile, great efficiency, and low liver toxicity [4]. The impregnation of this compound using SC-CO₂ technology represents a promising approach to dominate these limitations through particle micronization, enabling the fabrication of micro-/nanoparticles with controlled size and purity [1].
The critical point of CO₂ (31.3°C and 7.38 MPa) makes it particularly suitable for processing heat-sensitive pharmaceutical compounds without thermal degradation [2]. SC-CO₂ possesses transport characteristics between liquids and gases, with density close to liquids and viscosity similar to gases, resulting in excellent mobility and mass transfer capabilities [2]. These unique properties have established SC-CO₂ as a green solvent platform for various pharmaceutical applications, including drug delivery, chromatography, extraction, and particle engineering [1] [2].
The experimental foundation for this compound solubility measurement in SC-CO₂ was established using a Pressure-Volume-Temperature (PVT) cell system, which employed a combination of static and gravimetric techniques [1] [4]. This system could be filled with up to 0.4 L of this compound and supercritical fluid mixture, with precise adjustment of temperature and pressure parameters to evaluate drug solubility under various conditions [4].
The following table presents the comprehensive experimental dataset for this compound solubility in SC-CO₂, measured across varying temperature and pressure conditions:
Table 1: Experimental Solubility of this compound in Supercritical CO₂ [4] [5]
| Data Point | Temperature (K) | Pressure (bar) | Solubility (mole fraction) |
|---|---|---|---|
| 1 | 3.08 × 10² | 1.20 × 10² | 8.19 × 10⁻⁵ |
| 2 | 3.08 × 10² | 1.60 × 10² | 1.58 × 10⁻⁴ |
| 3 | 3.08 × 10² | 2.00 × 10² | 2.24 × 10⁻⁴ |
| 4 | 3.08 × 10² | 2.40 × 10² | 2.80 × 10⁻⁴ |
| 5 | 3.08 × 10² | 2.80 × 10² | 3.44 × 10⁻⁴ |
| 6 | 3.08 × 10² | 3.20 × 10² | 4.06 × 10⁻⁴ |
| 7 | 3.08 × 10² | 3.60 × 10² | 4.73 × 10⁻⁴ |
| 8 | 3.08 × 10² | 4.00 × 10² | 5.33 × 10⁻⁴ |
| 9 | 3.18 × 10² | 1.20 × 10² | 7.55 × 10⁻⁵ |
| 10 | 3.18 × 10² | 1.60 × 10² | 1.41 × 10⁻⁴ |
| 11 | 3.18 × 10² | 2.00 × 10² | 2.45 × 10⁻⁴ |
| 12 | 3.18 × 10² | 2.40 × 10² | 3.56 × 10⁻⁴ |
| 13 | 3.18 × 10² | 2.80 × 10² | 4.64 × 10⁻⁴ |
| 14 | 3.18 × 10² | 3.20 × 10² | 5.58 × 10⁻⁴ |
| 15 | 3.18 × 10² | 3.60 × 10² | 6.60 × 10⁻⁴ |
| 16 | 3.18 × 10² | 4.00 × 10² | 7.66 × 10⁻⁴ |
| 17 | 3.28 × 10² | 1.20 × 10² | 5.34 × 10⁻⁵ |
| 18 | 3.28 × 10² | 1.60 × 10² | 1.28 × 10⁻⁴ |
| 19 | 3.28 × 10² | 2.00 × 10² | 3.02 × 10⁻⁴ |
| 20 | 3.28 × 10² | 2.40 × 10² | 4.14 × 10⁻⁴ |
| 21 | 3.28 × 10² | 2.80 × 10² | 5.82 × 10⁻⁴ |
| 22 | 3.28 × 10² | 3.20 × 10² | 7.87 × 10⁻⁴ |
| 23 | 3.28 × 10² | 3.60 × 10² | 8.51 × 10⁻⁴ |
| 24 | 3.28 × 10² | 4.00 × 10² | 1.03 × 10⁻³ |
| 25 | 3.38 × 10² | 1.20 × 10² | 3.31 × 10⁻⁵ |
| 26 | 3.38 × 10² | 1.60 × 10² | 9.09 × 10⁻⁵ |
| 27 | 3.38 × 10² | 2.00 × 10² | 2.98 × 10⁻⁴ |
| 28 | 3.38 × 10² | 2.40 × 10² | 4.81 × 10⁻⁴ |
| 29 | 3.38 × 10² | 2.80 × 10² | 6.77 × 10⁻⁴ |
| 30 | 3.38 × 10² | 3.20 × 10² | 8.89 × 10⁻⁴ |
| 31 | 3.38 × 10² | 3.60 × 10² | 1.08 × 10⁻³ |
| 32 | 3.38 × 10² | 4.00 × 10² | 1.24 × 10⁻³ |
Artificial intelligence (AI) and machine learning (ML) techniques have revolutionized the prediction and optimization of drug solubility in supercritical fluids, offering significant advantages over traditional thermodynamic modeling approaches [6]. These methods have demonstrated remarkable capability to capture complex nonlinear relationships between process parameters (temperature and pressure) and drug solubility, enabling accurate predictions while reducing computation time and experimental costs [1] [7].
Multiple research groups have developed and compared various ML approaches for predicting this compound solubility in SC-CO₂, with the following performance metrics:
Table 2: Performance Comparison of Machine Learning Models for this compound Solubility Prediction
| Study | ML Model | R² Score | Error Metrics | Best Model |
|---|---|---|---|---|
| Study 1 [1] | AdaBoost-GPR | 0.998 | MAE: 5.024E-06 | AdaBoost-GPR |
| AdaBoost-DT | 0.980 | MAE: 6.806E-05 | ||
| Study 2 [4] | Gradient Boosting | 0.999 | MSE: 3.78E-11 | Gradient Boosting |
| Random Forest | 0.984 | MSE: 9.71E-09 | ||
| Extra Trees | 0.999 | MSE: 6.29E-09 | ||
| Study 3 [8] | GPR | 0.997 | MSE: 2.173E-09 | KNN |
| KNN | 0.999 | MSE: 1.372E-08 | ||
| MLP | 0.868 | MSE: 2.079E-08 | ||
| Study 4 [5] | NU-SVM | 0.994 | RMSE: 3.098E-05 | NU-SVM |
| Decision Tree | 0.950 | RMSE: 1.168E-04 | ||
| Linear-SVM | 0.854 | RMSE: 1.502E-04 |
The following table summarizes the optimized processing parameters for maximizing this compound solubility in SC-CO₂ as identified through various ML approaches:
Table 3: Optimized Process Conditions for this compound Solubility in SC-CO₂
| ML Model | Temperature (K) | Pressure (bar) | Predicted Solubility (mole fraction) |
|---|---|---|---|
| AdaBoost-GPR [1] | 338 | 400 | 0.001241 |
| Gradient Boosting [4] | 331.5 | 380.4 | 0.001242 |
| KNN [8] | 338 | 400 | 0.001260 |
| NU-SVM [5] | 336.05 | 400 | 0.001270 |
The integration of experimental data and machine learning prediction follows a systematic workflow that enables researchers to optimize this compound solubility in SC-CO₂ efficiently. The following diagram illustrates this comprehensive approach:
Figure 1: Integrated Workflow for this compound Solubility Optimization in SC-CO₂
Objective: To experimentally determine the solubility of this compound in supercritical CO₂ across varying temperature and pressure conditions.
Materials and Equipment:
Procedure:
Quality Control:
Objective: To develop predictive ML models for this compound solubility in SC-CO₂ and identify optimal processing conditions.
Computational Environment:
Procedure:
Data Preprocessing:
Model Selection and Training:
Model Validation:
Solubility Optimization:
Uncertainty Quantification:
Delivery Outputs:
The optimization of this compound solubility in SC-CO₂ has significant implications for pharmaceutical manufacturing and drug delivery. Supercritical fluid technology enables the production of micronized drug particles with narrow size distribution, enhancing dissolution rates and bioavailability of poorly soluble drugs [2]. Specific applications include:
Particle Engineering: SC-CO₂ processes such as RESS (Rapid Expansion of Supercritical Solutions), SAS (Supercritical Anti-Solvent), and PGSS (Particles from Gas-Saturated Solutions) can be optimized using the solubility data to produce this compound particles with controlled morphology and size distribution [2]. These techniques allow for the manipulation of particle characteristics without excessive thermal stress or organic solvent residues.
Drug Delivery Enhancement: The improved solubility directly translates to enhanced therapeutic efficacy of this compound formulations, potentially reducing required dosages and minimizing side effects while maintaining therapeutic outcomes [1] [2]. This is particularly valuable for chronic conditions like rheumatoid arthritis where long-term medication is required.
Green Pharmaceutical Manufacturing: The replacement of traditional organic solvents with SC-CO₂ aligns with green chemistry principles and sustainable manufacturing practices in the pharmaceutical industry [9] [8]. This approach reduces environmental impact, minimizes solvent residues in final products, and improves workplace safety.
The integration of supercritical CO₂ technology with machine learning predictive modeling presents a powerful framework for optimizing this compound solubility and impregnation processes. The protocols outlined in this document provide researchers with comprehensive methodologies for both experimental measurement and computational prediction of drug solubility in supercritical fluids.
The consistently identified optimal conditions around 338 K temperature and 400 bar pressure across multiple ML models provide a reliable foundation for process design, yielding this compound solubility approximately 0.00124-0.00127 mole fraction [1] [4] [8]. The demonstrated success of ensemble methods, particularly AdaBoost-GPR and Gradient Boosting, highlights the advantage of combining multiple weak learners to achieve robust predictions with high accuracy (R² > 0.99) and minimal error (MAE < 10⁻⁵).
Future developments in this field should focus on expanding dataset diversity, incorporating additional molecular descriptors, and exploring advanced deep learning architectures for improved generalization across different drug compounds. The integration of real-time monitoring with adaptive ML models could further enable dynamic process optimization during pharmaceutical manufacturing.
This compound is a potent nonsteroidal anti-inflammatory drug (NSAID) classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability. As a cyclooxygenase (COX) inhibitor, this compound demonstrates IC₅₀ values of 2.2 μM for human platelet COX-1 and 36 μM for IL-1-stimulated human synovial cell COX-2, contributing to its anti-inflammatory and analgesic effects [1]. This BCS classification presents significant formulation challenges since the poor aqueous solubility often becomes the rate-limiting step in oral absorption, potentially leading to variable bioavailability and therapeutic response [2]. Consequently, comprehensive dissolution testing methodologies are essential during formulation development, quality control, and regulatory assessment of this compound products.
The fundamental challenge in this compound dissolution stems from its intrinsic physicochemical properties. With approximately 40% of marketed APIs and nearly 80% of API candidates in development classified as BCS II or IV (poorly soluble compounds), understanding and optimizing dissolution behavior has become a critical focus in pharmaceutical development [2]. For this compound specifically, researchers must employ strategic formulation approaches and advanced analytical techniques to enhance dissolution characteristics and ensure consistent therapeutic performance. This document provides comprehensive application notes and detailed protocols to address these challenges through robust dissolution testing methodologies applicable across various stages of drug development and quality assessment.
The United States Pharmacopeia (USP) provides a standardized dissolution testing method for this compound tablets, serving as a quality control benchmark for manufacturers and regulatory agencies. This method establishes consistent performance criteria to ensure batch-to-batch uniformity and product quality. The compendial procedure specifies precise equipment parameters, dissolution media composition, and analytical techniques to yield reproducible results across different laboratories and testing environments [3].
According to USP specifications, not less than 75% (Q) of the labeled amount of this compound must dissolve within 45 minutes [3]. This tolerance standard ensures that the product meets minimum therapeutic performance requirements.
Table 1: USP Dissolution Test Parameters for this compound Tablets
| Parameter | Specification |
|---|---|
| Apparatus | USP Apparatus 2 (Paddle) |
| Medium | 0.05 M monobasic potassium phosphate buffer, pH 7.4 |
| Volume | 1000 mL |
| Speed | 75 rpm |
| Time | 45 minutes |
| Temperature | 37°C ± 0.5°C |
| Analytical Method | UV spectroscopy at 286 nm |
| Acceptance Criteria | NLT 75% (Q) dissolved in 45 minutes |
Beyond compendial quality control testing, understanding the fundamental mechanisms controlling this compound dissolution requires advanced kinetic modeling. The two-step chemical potential gradient model provides a comprehensive framework for analyzing dissolution processes by separating them into distinct sequential steps: surface reaction (disintegration from solid matrix) and diffusion (transport through the boundary layer) [2]. This model is particularly valuable for predicting dissolution behavior under various physiological conditions and formulation compositions.
The mathematical representation of this model incorporates the following equation for dissolution rate:
J_API = V · (dc_API^B/dt) · (1/A)
Where:
For this compound, research has demonstrated that the surface reaction step controls the overall dissolution rate in aqueous systems, rather than diffusion through the boundary layer. This understanding provides a scientific basis for selecting appropriate excipients that specifically target the surface reaction kinetics to enhance dissolution performance [2].
The strategic incorporation of polymers represents a formulation approach to modify this compound dissolution behavior. Experimental studies have investigated the effects of hydroxypropyl methylcellulose (HPMC E3), polyethylene glycol (PEG 6000), polyvinylpyrrolidone (PVP K25), and PVP K30 on dissolution kinetics. These polymers influence both the solubility and dissolution rate of this compound through various mechanisms [2]:
Table 2: Effects of Experimental Conditions on this compound Dissolution Kinetics
| Condition | Effect on Dissolution | Mechanism |
|---|---|---|
| Temperature Increase | Enhanced dissolution rate | Increased molecular mobility and solubility |
| Higher Stirring Speed | Moderate rate improvement | Reduced boundary layer thickness |
| Polymer Addition | Variable effects depending on polymer type | Modified surface reaction and diffusion |
| Polymer Mass Fraction | Concentration-dependent impact | Changes in microenvironment viscosity and thermodynamics |
The experimental data indicate that temperature elevation significantly enhances this compound dissolution, while increasing stirring speed produces a more moderate improvement. Polymer effects are more complex, with each polymer type demonstrating distinct impacts on the dissolution mechanism rather than simply following viscosity trends [2].
A robust reversed-phase HPLC method has been developed and validated specifically for this compound quantification in pharmaceutical dosage forms. This method offers selective separation and accurate quantification, particularly valuable in dissolution studies where excipients or degradation products may interfere with UV spectroscopy [4].
This validated method provides superior specificity compared to UV spectroscopy alone, effectively separating this compound from potential interferents in dissolution samples.
For routine quality control applications where specificity is not compromised, UV spectrophotometry offers a rapid analytical alternative. The USP method utilizes the natural UV absorbance of this compound at 286 nm in pH 7.4 phosphate buffer [3]. The protocol involves:
While less specific than HPLC, UV spectroscopy provides adequate accuracy for compendial testing with advantages of simplicity, speed, and cost-effectiveness for high-throughput quality control environments.
Recent advances in pharmaceutical research have introduced machine learning algorithms for predicting and optimizing this compound solubility. These computational approaches are particularly valuable in supercritical fluid technology applications, where experimental determination of solubility parameters is time-consuming and resource-intensive [5].
Researchers have successfully implemented AdaBoost (Adaptive Boosting) ensemble methods to enhance the predictive performance of base models:
The optimized boosted GPR model demonstrated exceptional predictive accuracy with an R²-score of 0.998, MAE error of 5.024E-06, and MAPE error of 3.929E-02 when applied to this compound solubility in supercritical CO₂ [5].
Supercritical carbon dioxide (SCCO₂) technology has emerged as a promising alternative to traditional solvent-based methods for enhancing drug solubility and impregnation. SCCO₂ offers significant advantages including low toxicity, minimal environmental impact, and superior penetration capability [5].
The experimental apparatus for measuring this compound solubility in SCCO₂ typically consists of:
This innovative approach enables the production of this compound micro-/nanoparticles with controlled size distribution and high purity, effectively addressing the dissolution limitations inherent to this BCS Class II drug.
The comprehensive dissolution profiling of this compound requires a multifaceted methodological approach that addresses its inherent challenges as a BCS Class II drug. The USP compendial method provides an essential quality control framework ensuring batch-to-batch consistency and therapeutic performance. For formulation development purposes, advanced kinetic modeling using the two-step chemical potential gradient model offers mechanistic insights into dissolution processes, guiding the strategic selection of polymer excipients to enhance dissolution characteristics.
The integration of machine learning approaches represents a cutting-edge advancement in this compound research, enabling accurate solubility predictions and optimization of supercritical fluid impregnation processes. These computational methods, combined with robust analytical techniques like HPLC and UV spectroscopy, provide researchers with a comprehensive toolkit for developing optimized this compound formulations with enhanced dissolution profiles and consistent therapeutic performance.
This compound is a long-acting nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class, widely prescribed for chronic arthritis conditions including osteoarthritis, rheumatoid arthritis, and juvenile rheumatoid arthritis. Similar to other NSAIDs, this compound exerts its therapeutic effects through potent inhibition of cyclo-oxygenase (Cox-1 and Cox-2) enzymes, thereby decreasing the synthesis of proinflammatory prostaglandins that mediate pain and inflammation. With its long half-life, this compound offers the advantage of once-daily dosing, typically administered in 600-1200 mg doses for adult patients. However, conventional oral administration carries significant risks, including gastrointestinal ulceration, bleeding, perforation, and rare but serious hepatotoxicity, with clinically apparent liver injury occurring in approximately 1 in 10,000 to 1 in 20,000 users annually [1].
Transdermal delivery of this compound presents an attractive alternative to circumvent these systemic side effects, particularly the gastrointestinal complications associated with direct mucosal exposure to the drug's carboxylic acid group. The transdermal route offers multiple advantages, including avoidance of first-pass hepatic metabolism, sustained drug delivery capabilities, reduced systemic exposure, and improved patient compliance. However, the skin, particularly the stratum corneum, presents a formidable barrier to drug permeation, especially for molecules with suboptimal physicochemical properties. While this compound's molecular weight (293.32 g/mol) falls within the generally acceptable range for transdermal delivery (<500 Da), additional formulation strategies are often required to achieve therapeutic concentrations across the skin barrier [2] [3].
Chemical penetration enhancers function by reversibly disrupting the highly organized lipid matrix of the stratum corneum, thereby facilitating passive drug diffusion. Research has demonstrated that this compound permeation can be significantly enhanced through strategic formulation approaches. A study investigating this compound gel formulations identified that a combination of 3% AZone + 10% lauryl alcohol produced the most effective permeation enhancement profile. The selection of appropriate receptor medium composition was also found to be critical, with ethanol to normal saline in a 7:3 (v:v) ratio providing optimal sink conditions while maintaining membrane integrity [4].
Recent innovations in chemical enhancement include the development of Azone-mimicking ionic liquids (IL-Azones), which maintain the potent penetration-enhancing effects of traditional Azone while potentially reducing associated skin irritation. These designer solvents, formed by combining ε-caprolactam with various fatty acids, have demonstrated particularly promising results when utilizing lauric acid (C12) as the fatty acid component, showing even greater enhancement than conventional Azone [5].
Physical enhancement methods provide an alternative approach to overcoming the skin barrier by applying external energy or mechanical means to create transient pathways across the stratum corneum. Research on this compound has specifically investigated sonophoresis (ultrasound) and iontophoresis (low-level electrical current), with studies demonstrating significant improvement in transdermal flux. The combination of Azone with sonophoresis has shown particularly promising results, producing an impressive 8.4-fold enhancement compared to passive diffusion alone [6].
Table 1: Quantitative Enhancement Effects of Different Permeation Strategies for this compound
| Enhancement Method | Enhancement Factor | Key Parameters | Reference |
|---|---|---|---|
| Azone only | 5.9× | N/A | [6] |
| Sonophoresis (SP) only | 5.5× | Standard ultrasound parameters | [6] |
| Iontophoresis (IP) only | 4.2× | Current density: 0.38 ± 0.02 mA·cm⁻² | [6] |
| Azone + Sonophoresis | 8.4× | Combination therapy | [6] |
| SP + IP | 6.1× | Sequential application | [6] |
| 3% AZone + 10% Lauryl Alcohol | Optimal | In gel formulation | [4] |
Prodrug strategies represent another innovative approach to optimizing this compound's transdermal delivery. Research has demonstrated that synthesizing an This compound-paeonol ester (OPE) can significantly enhance both permeation and anti-inflammatory effects. This dual-acting prodrug leverages paeonol's inherent anti-inflammatory and antioxidant properties while masking this compound's carboxylic acid group, potentially reducing local irritation. In vivo studies using a TPA-induced mouse ear edema model demonstrated that topical OPE application provided 2 times greater anti-inflammatory activity than this compound alone and 4 times greater activity than paeonol alone [3].
Nanostructured lipid carriers (NLCs) have also been successfully developed for this compound, achieving encapsulation efficiencies superior to 95% and loading capacities of approximately 9%. These nanocarriers demonstrated excellent retention in simulated gastric fluid (approximately 10% release) while promoting controlled release in simulated intestinal fluid. Furthermore, functionalization with folate ligands enables active targeting to macrophages that overexpress folate beta receptors, which is particularly relevant for inflammatory conditions like arthritis [7].
Table 2: Formulation Strategies for Enhanced this compound Transdermal Delivery
| Formulation Approach | Key Characteristics | Advantages | Reference |
|---|---|---|---|
| This compound-Paeonol Ester (OPE) | Prodrug strategy | 2× anti-inflammatory effect vs. This compound; reduced irritation | [3] |
| Nanostructured Lipid Carriers (NLCs) | >95% encapsulation, 9% loading | Passive and active targeting; controlled release | [7] |
| Folate-functionalized NLCs | DSPE-PEG2000-FA conjugate | Enhanced macrophage uptake via caveolae mechanism | [7] |
| IL-Azones (C12) | Ionic liquid with lauric acid | Superior enhancement to Azone; reduced irritation | [5] |
The Franz diffusion cell apparatus represents the gold standard methodology for evaluating transdermal permeation kinetics in vitro. The European Medicines Agency (EMA) provides specific guidelines for conducting these studies, recommending the use of excised human skin or appropriate animal models such as porcine skin, with a minimum of six replicates from at least two different donors to account for biological variability [2].
Skin preparation and mounting procedures begin with careful excision of full-thickness skin, followed by removal of subcutaneous fat tissue using surgical scissors. The dermatomed skin (typically 200-400 μm thickness) should be visually inspected for integrity, then mounted between the donor and receptor compartments with the stratum corneum facing upward toward the donor chamber. The receptor chamber volume typically ranges from 3-12 mL, maintained at 37°C using a circulating water jacket to maintain physiological skin surface temperature (32°C). The receptor medium composition must be carefully selected based on drug solubility characteristics; for this compound, hydroalcoholic solutions such as ethanol:normal saline (7:3 v:v) have demonstrated effectiveness in maintaining sink conditions while ensuring membrane integrity [2] [4].
Sample application and sampling protocols involve applying a precisely measured quantity of the this compound formulation (typically 1.2g or less for gel formulations) to the donor chamber, which exposes a defined surface area (0.5-2 cm² according to EMA guidelines). The receptor fluid should be continuously stirred using magnetic fleas to ensure uniform concentration. At predetermined time intervals (a minimum of five timepoints recommended by EMA), aliquot samples (200-500 μL) are withdrawn from the receptor compartment with immediate replacement with fresh pre-warmed receptor medium to maintain constant volume. Sample analysis typically employs validated HPLC or LC-MS methods, with permeation parameters calculated including cumulative drug permeation (Qn), steady-state flux (Jss), and permeability coefficient (Kp) [2] [4].
Iontophoresis application utilizes low-level electrical current to enhance transport of charged species across the skin barrier. For this compound transdermal studies, a custom iontophoresis device can be constructed comprising a power source, control circuit board, electrodes, and drug storage tanks. The device shell can be fabricated using 3D printing technology, with gelatin-based hydrogels serving as the electrode interface due to their high hygroscopicity and low toxicity [8].
Experimental procedure begins with appropriate animal model preparation (e.g., hairless mice under isoflurane anesthesia). The drug reservoir is filled with this compound solution in appropriate concentrations (0.16-0.48 g·mL⁻¹), with the cathode positioned in contact with the formulation for negatively charged species. Critical parameters include current density (0.38 ± 0.02 mA·cm⁻² has been used successfully) and application time (typically 20-40 minutes). Following the iontophoresis procedure, skin samples are excised from the treatment site, subcutaneous fat is carefully removed, and the tissue is stored at 4°C for subsequent analysis [8].
Maintaining skin integrity throughout permeation studies is paramount for generating reliable and reproducible data. The EMA recommends implementing validated methods to verify barrier function both before and during permeation experiments. The transepidermal water loss (TEWL) method measures the passive diffusion of water through the skin under controlled conditions, with values exceeding predetermined thresholds indicating compromised barrier function. Alternatively, transepithelial electrical resistance (TEER) assessments can quantify ionic conductance across the membrane. For more direct assessment of barrier integrity, permeation of tritiated water can be measured, with exclusion criteria established based on predetermined permeability thresholds [2].
SERS methodologies provide powerful analytical capabilities for monitoring drug permeation kinetics and spatial distribution within skin layers. This approach offers significant advantages for transdermal research, including minimal sample preparation, rapid analysis times, and the ability to provide molecular-level information about drug distribution. The technique involves enhancing Raman scattering signals through interaction with noble metal nanostructures, typically colloidal silver solutions [8].
Sample preparation and analysis begins with synthesis of silver sol by reduction of silver nitrate with sodium citrate. The resulting colloidal solution should exhibit a characteristic grey-green coloration. Skin samples obtained from permeation studies are soaked in the silver sol preparation to enhance Raman signals. Spectra are collected using a Raman microscope equipped with a 50× objective and a 633 nm excitation light source, with typical parameters including: exciting power of 3.3 mW, resolution of 1 cm⁻¹, acquisition time of 10 seconds, and spectral range from 400 to 1800 cm⁻¹. Each sample should be measured at five different locations to account for spatial heterogeneity, with data processing including overlapping peak resolution and standard normalization procedures [8].
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) represent the gold standard for quantitative analysis of this compound in permeation studies. The EMA specifically recommends these validated analytical methods for permeation studies, emphasizing the importance of proper validation including specificity, linearity, accuracy, precision, and robustness [2].
Method development should optimize separation conditions for this compound and any potential metabolites or degradation products. For receptor fluid samples, typically simple protein precipitation or dilution followed by injection is sufficient. For skin tissue analysis, more extensive extraction procedures are required, potentially involving homogenization followed by solvent extraction. A previously developed UHPLC-MS/MS method for related compounds achieved determination of mean levels at 287/320 ng·mL⁻¹ for amoxicillin and penicillin G, demonstrating the sensitivity achievable with these methodologies [8].
Regulatory frameworks established by the European Medicines Agency provide important guidance for conducting transdermal permeation studies intended to support product development and registration. The EMA acknowledges the use of both biological membranes (human or animal skin) and artificial/synthetic membranes, provided adequate justification is provided for the selected model. For comparative studies of generic products, consistency in membrane selection is essential. The agency recommends a minimum of six replicates from at least two different donors to adequately account for biological variability [2].
Documentation requirements include detailed characterization of the skin model utilized, including species, body site origin, storage conditions, and membrane thickness. For animal skin models, porcine skin is generally preferred due to its structural similarity to human skin in terms of hair follicle density, stratum corneum thickness and composition, epidermal thickness, and dermal collagen arrangement. Critical experimental parameters that must be justified include surface area (0.5-2 cm² accepted), receptor medium composition, and maintenance of sink conditions (drug concentration not exceeding 10-30% of maximum solubility) [2].
Safety assessment of this compound must consider its hepatotoxicity profile, particularly when developing formulations that may alter its pharmacokinetic behavior. Prospective studies indicate that up to 15% of patients taking this compound chronically experience at least transient serum aminotransferase elevations, with marked elevations (>3× upper limit of normal) occurring in approximately 1% of patients. Clinically apparent liver injury with jaundice is rare but potentially serious, estimated to occur in 1 in 10,000 to 1 in 20,000 users annually. The typical presentation involves acute hepatitis-like symptoms arising 2-8 weeks after initiation, often accompanied by allergic manifestations such as fever, rash, arthralgias, and facial edema [1].
Mechanistically, this compound hepatotoxicity appears to involve immunoallergic pathways rather than direct intrinsic toxicity, as evidenced by the prominent eosinophilic infiltration observed in liver biopsies and the occasional association with rash and fever. This immunoallergic basis suggests that rechallenge leads to rapid recurrence and should be avoided. Interestingly, cross-sensitivity with other propionic acid derivative NSAIDs appears limited, with case reports documenting patients experiencing this compound hepatotoxicity despite previous tolerance of ibuprofen or naproxen [1].
Microneedle (MN) systems represent a promising frontier in transdermal drug delivery, particularly for arthritis medications requiring localized delivery to affected joints. These micron-scale devices (25-1000 μm in length) mechanically breach the stratum corneum while avoiding stimulation of deeper pain receptors, creating transient microchannels that facilitate drug transport. MNs can be engineered to achieve various drug release profiles through incorporation of nanocarriers or self-enhancement mechanisms, and can deliver diverse payloads including small molecules, macromolecules, and proteins [9].
Application for arthritis treatment is particularly compelling, as MNs can be designed with extended lengths to promote vertical drug diffusion and local accumulation in joint tissues, potentially overcoming not only the skin barrier but also the joint capsule barrier. This approach enables targeted therapy with reduced systemic exposure, potentially mitigating the significant side effects associated with conventional oral NSAID administration. While specific MN applications for this compound remain exploratory, the technology has demonstrated feasibility for rheumatoid arthritis therapeutics in patent filings, suggesting promising future directions for this compound formulation development [9].
Next-generation penetration enhancers based on ionic liquid technology offer exciting possibilities for improving this compound transdermal delivery. The IL-Azone platform, composed of ε-caprolactam and various fatty acids, represents a significant advancement over traditional Azone, maintaining potent penetration enhancement while potentially reducing associated skin irritation. These "designer solvents" function as ante-enhancers, exerting their effects at the stratum corneum barrier before converting to their original constituent compounds with lower irritation potential in the viable epidermis and dermis [5].
Optimization studies have systematically evaluated various fatty acid components (caprylic acid C8, capric acid C10, lauric acid C12, myristic acid C14, and oleic acid C18:1), revealing that C12 IL-Azone (comprising lauric acid) exerts the most potent skin-penetration-enhancing effect, exceeding even conventional Azone. This structure-activity relationship highlights the importance of carbon chain length in optimizing enhancement efficacy while maintaining favorable safety profiles. The continued development of these advanced enhancement platforms holds significant promise for overcoming the persistent challenge of balancing permeation enhancement with local tolerance [5].
Transdermal delivery of this compound represents a promising strategy for maximizing therapeutic benefits while minimizing the significant gastrointestinal and hepatic adverse effects associated with oral administration. Successful formulation development requires strategic integration of permeation enhancement approaches, ranging from chemical enhancers like Azone and its innovative ionic liquid derivatives to physical technologies such as iontophoresis and sonophoresis. The comprehensive protocols and analytical methods detailed in these application notes provide a robust framework for systematic evaluation of this compound transdermal permeation, supported by appropriate regulatory considerations and emerging technologies. As transdermal delivery systems continue to evolve, particularly with advances in microneedle platforms and targeted nanocarriers, the potential for optimized this compound therapy with enhanced efficacy and safety profiles continues to expand.
Figure 1: Comprehensive Workflow for this compound Transdermal Permeation Studies. This diagram illustrates the integrated experimental approach for evaluating this compound transdermal delivery, incorporating both chemical and physical enhancement strategies with advanced analytical methodologies.
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, clinically utilized for the management of rheumatoid arthritis, osteoarthritis, and juvenile rheumatoid arthritis. As with most NSAIDs, this compound exhibits high plasma protein binding, primarily to albumin, which significantly influences its pharmacokinetic behavior and therapeutic efficacy. Understanding this compound's protein binding characteristics is essential for dosage regimen optimization, drug interaction prediction, and individualized therapy in special populations. The extensive binding (>99.5%) to serum proteins means that even slight variations in binding capacity can lead to substantial changes in the free drug concentration, consequently altering pharmacological effects and potential toxicity [1].
Protein binding studies for this compound present unique methodological challenges due to its exceptional affinity for human serum albumin (HSA) and its concentration-dependent binding behavior. Traditional assessment techniques often require optimization to accommodate these properties while ensuring reliable quantification of the unbound fraction. This document provides comprehensive application notes and detailed protocols for determining this compound protein binding using equilibrium dialysis, bioaffinity chromatography, and ultrafiltration techniques. These methods have been validated to address the specific challenges posed by this compound's high binding characteristics and provide researchers with robust tools for accurate determination of protein binding parameters in both discovery settings and clinical development phases [2] [3].
This compound demonstrates high-affinity binding to human serum albumin, primarily at two distinct sites on the protein molecule. Competitive binding studies utilizing site-specific markers have revealed that this compound has a particularly strong affinity for the benzodiazepine/indole binding site (Site II) on albumin, with significantly lower affinity for the warfarin binding site (Site I). This binding specificity differentiates this compound from many other NSAIDs that predominantly bind to Site I and explains its unique interaction profile with concomitantly administered drugs. The preference for the benzodiazepine site influences the type of drug-drug interactions likely to occur with this compound, primarily involving other compounds that share this binding locus [3].
Unlike drugs with linear binding kinetics, this compound exhibits concentration-dependent protein binding, where the unbound fraction increases non-linearly with rising total drug concentrations. This phenomenon occurs because the binding capacity of plasma proteins becomes saturated at higher drug concentrations, leading to a disproportionate increase in free, pharmacologically active drug. At clinically relevant concentrations ranging from 55-405 μg/mL, the relationship between total drug concentration and percentage unbound remains linear, facilitating predictable pharmacokinetics within the therapeutic range. However, at concentrations exceeding this range, such as those achieved with high-dose therapy, the binding saturation becomes more pronounced, leading to altered clearance kinetics and potential non-linear accumulation [2] [4].
Table 1: this compound Protein Binding Parameters at Various Concentrations
| Total Concentration (μg/mL) | Unbound Fraction (%) | Primary Binding Site | Clinical Implications |
|---|---|---|---|
| 55 (Low therapeutic) | 0.3-0.5 | Site II (Benzodiazepine) | Consistent clearance, predictable response |
| 120 (Average therapeutic) | 0.5-0.7 | Site II (Benzodiazepine) | Standard pharmacokinetic profile |
| 225 (High therapeutic) | 0.7-1.0 | Sites I and II | Moderate increase in free fraction |
| 405 (Upper therapeutic) | 1.0-1.5 | Saturation of both sites | Increased clearance, potential for non-linear kinetics |
Equilibrium dialysis represents the gold standard method for determining plasma protein binding of this compound due to its minimal protein perturbation and well-established theoretical principles. Initial attempts using conventional dialysis cells required prolonged incubation times (up to 22 hours at 37°C), resulting in protein deterioration and highly variable binding values. The Dianorm dialysis system addresses these limitations through an optimized cell configuration that maximizes contact between the solutes and membrane while enabling efficient mixing and exchange of solutes, reducing equilibration time to less than 4 hours [2].
Protocol: Equilibrium Dialysis for this compound
Critical Considerations: Maintain strict temperature control at 37°C throughout the experiment, as binding is temperature-dependent. Include quality control samples with known binding properties to validate system performance. Account for potential volume shifts between chambers during dialysis, typically by measuring the concentration of a non-diffusible marker in the plasma chamber [2] [4].
Bioaffinity HPLC utilizing immobilized human serum albumin (HSA) columns offers a rapid, reproducible approach for screening this compound protein binding and potential drug interactions. This method leverages the specific binding interactions between this compound and stationary-phase HSA, with retention time reflecting binding affinity. The technique is particularly valuable for high-throughput screening of binding characteristics and interaction potential during early drug development stages [3].
Protocol: Bioaffinity HPLC for this compound Binding Assessment
Method Validation: The BA-HPLC method should be validated for retention time reproducibility, linearity of response, and sensitivity before experimental use. This technique efficiently identified that this compound competition occurs mainly with drugs bound at the benzodiazepine site, including various NSAIDs and benzodiazepines [3].
Ultrafiltration provides a rapid, technically straightforward approach for separating protein-bound from unbound this compound, making it suitable for clinical applications and high-volume screening. This method employs centrifugal force to pass the unbound drug through a semi-permeable membrane while retaining the protein-bound fraction. The primary advantage of ultrafiltration is the significantly reduced processing time compared to equilibrium dialysis, though potential issues include non-specific binding to the filtration device and concentration effects during centrifugation [3].
Protocol: Ultrafiltration for this compound Free Fraction Determination
Quality Control Measures: Include blank plasma samples to assess non-specific binding to the device. Use positive controls with known protein binding characteristics to validate method performance. Process samples in triplicate to ensure result reliability [3].
Each protein binding assessment method offers distinct advantages and limitations for this compound analysis. The following table provides a comprehensive comparison to guide method selection based on specific research objectives and available resources.
Table 2: Comparison of Protein Binding Assay Techniques for this compound
| Method Parameter | Equilibrium Dialysis | Bioaffinity HPLC | Ultrafiltration |
|---|---|---|---|
| Principle | Passive diffusion to equilibrium | Chromatographic retention on HSA column | Centrifugal separation through membrane |
| Equilibration Time | 3-4 hours (Dianorm system) | 15-20 minutes per run | 20-30 minutes centrifugation |
| Sample Volume | 0.5-1.0 mL | 0.02 mL | 0.5-1.0 mL |
| Temperature Control | Excellent (water bath) | Good (column oven) | Moderate (centrifuge temperature) |
| Throughput | Moderate (batch processing) | High (automated) | High (multiple devices) |
| Cost Considerations | Moderate | High initial investment, lower per sample | Low to moderate |
| Key Advantages | Gold standard, minimal protein disturbance | High throughput, interaction screening | Rapid, simple procedure |
| Method Limitations | Longer process, potential volume shifts | Not direct measurement, correlation required | Non-specific binding, concentration effects |
| Optimal Application | Definitive binding studies, regulatory submissions | Drug interaction screening, early development | Clinical monitoring, high-volume screening |
Accurate quantification of this compound in binding experiments typically employs high-performance liquid chromatography (HPLC) with ultraviolet detection or more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity. The extensive protein binding of this compound necessitates effective protein precipitation prior to chromatographic analysis when measuring total drug concentrations in plasma samples.
HPLC-UV Method Parameters:
For ultratrace analysis of unbound drug concentrations, LC-MS/MS methods provide superior sensitivity with lower limits of quantification typically reaching 0.001-0.01 μg/mL, essential for accurate determination of the very small unbound fraction of this compound.
Multiple factors influence this compound protein binding measurements and must be controlled during experimentation:
The high protein binding of this compound creates potential for clinically significant interactions with other highly bound drugs that share binding sites on albumin. Competitive displacement can transiently increase free concentrations of both drugs, potentially enhancing pharmacological effects or toxicity. Bioaffinity HPLC studies have demonstrated that this compound experiences competition mainly with drugs bound at the benzodiazepine site, including diazepam, ibuprofen, and other propionic acid derivatives, while showing minimal interaction with warfarin-like drugs binding to Site I [3].
Interaction Study Design:
A significant drug interaction has been demonstrated between this compound and aspirin, with the combination resulting in altered binding characteristics for both drugs. Such interactions may necessitate dosage adjustments in clinical settings, particularly for patients on multiple medications [4].
This compound protein binding exhibits alterations in specific patient populations, necessitating customized binding assessment approaches:
Recent structural studies have provided unprecedented insights into this compound's molecular interactions with proteins beyond albumin. Crystallographic data reveals that this compound binds to Site II of SARS-CoV-2 Mac3, a potential therapeutic target, with the this compound molecule engaging primarily through hydrophobic interactions and hydrogen bonding with protein residues. These structural insights facilitate understanding of this compound's binding preferences and can guide future drug design efforts [5].
The following diagram illustrates the sequential workflow for planning and executing this compound protein binding studies, integrating methodological considerations and decision points:
Diagram 1: Workflow for this compound Protein Binding Studies. This diagram outlines the sequential process for planning and executing protein binding assays, highlighting key decision points at the method selection stage based on study objectives.
The comprehensive characterization of this compound protein binding requires careful method selection, protocol optimization, and contextual interpretation of results. The techniques described herein—equilibrium dialysis, bioaffinity HPLC, and ultrafiltration—provide complementary approaches suitable for different research needs and developmental stages. Understanding this compound's concentration-dependent binding, site-specific affinity for the benzodiazepine site on albumin, and potential interactions with co-administered drugs enables more accurate prediction of its pharmacokinetic behavior and therapeutic implications. These application notes and protocols provide researchers with validated methodologies to advance this compound research and inform clinical use, ultimately contributing to optimized therapeutic outcomes through precise characterization of this highly bound anti-inflammatory agent.
Oxaprozin is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class that demonstrates unique pharmacokinetic properties particularly relevant for joint disorders. Unlike many other NSAIDs, this compound exhibits a distinctive transsynovial distribution pattern characterized by significant accumulation in synovial tissue, which is believed to contribute to its sustained therapeutic effects in inflammatory arthritic conditions. This application note provides researchers and drug development professionals with detailed methodologies for quantifying this compound concentrations in synovial fluid and tissue, along with comprehensive data on its distribution kinetics and pharmacological implications.
The measurement of synovial fluid concentrations of therapeutic agents is critically important in arthritis drug development, as it provides direct evidence of target site exposure and facilitates correlation between plasma pharmacokinetics and pharmacodynamic effects at the site of action. This compound's extensive albumin binding and concentration-dependent pharmacokinetics further necessitate precise measurement techniques to accurately interpret distribution data. This document synthesizes experimental approaches from clinical studies and provides standardized protocols for replication in research settings.
This compound displays several distinctive pharmacokinetic characteristics that differentiate it from other NSAIDs. The drug reaches peak plasma concentrations within 2 to 6 hours following oral administration and exhibits an extensive binding capacity to plasma albumin that demonstrates concentration-dependent properties [1] [2]. The area under the curve (AUC) shows linear proportionality to doses up to 1200mg, while at higher doses, increased unbound fraction leads to enhanced clearance and volume of distribution of total this compound [1] [2].
Table 1: Fundamental Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions | Notes |
|---|---|---|---|
| Time to Peak Plasma Concentration | 2-6 hours | After oral administration | Consistent across doses |
| Protein Binding | Extensive (>99%) | Concentration-dependent | Primarily to albumin |
| Dose Proportionality | Linear up to 1200mg | AUC relationship | Non-linear at higher doses |
| Accumulation at Steady State | 40-58% lower than predicted | Based on single-dose data | Multiple dosing |
| Elimination Half-life | Approximately 50-60 hours | Healthy subjects | Facilitates once-daily dosing |
This compound undergoes hepatic biotransformation primarily to glucuroconjugated metabolites that are excreted in both urine and bile, with minimal unchanged drug eliminated renally [1]. Two hydroxylated metabolites have been identified that possess significant anti-inflammatory activity, potentially contributing to the drug's extended therapeutic effect [2]. In patients with renal impairment, studies have demonstrated increased unbound plasma concentrations of this compound, necessitating dosage adjustments, while hepatic disease and rheumatoid arthritis do not significantly alter the drug's disposition [1] [2].
The transsynovial distribution of this compound was systematically evaluated in a clinical study involving 18 rheumatoid arthritis patients requiring articular surgery [3] [4]. Following a 7-day washout period, patients received 600mg this compound twice daily and were assigned to different treatment duration groups (2, 3, 4, and 5 days). Samples were collected 12 hours after the final dose during surgical procedures, with simultaneous measurement of this compound concentrations in blood, synovial fluid, and synovial tissue using high-performance liquid chromatography (HPLC) methodology [3] [4].
Table 2: this compound Concentrations in Biological Matrices 12 Hours Post-Dose
| Biological Matrix | Concentration Range | Mean Concentration | Tissue-to-Blood Ratio |
|---|---|---|---|
| Blood | 10-17 μg/mL | 13.5 μg/mL | Reference |
| Synovial Fluid | 4.9-7.6 μg/mL | 6.25 μg/mL | 0.46 |
| Synovial Tissue | 27 μg/g | 27 μg/g | 2.0 |
The data demonstrates this compound's favorable distribution profile into synovial compartments, with particularly notable accumulation in synovial tissue. The tissue concentration (27 μg/g) substantially exceeded simultaneous blood levels (10-17 μg/mL), indicating active transport mechanisms or tissue binding properties that facilitate retention in the synovium [3]. This distribution pattern is unique among NSAIDs and may explain this compound's sustained clinical effect despite declining plasma concentrations. The synovial fluid concentrations, while lower than blood levels, still represent therapeutically relevant amounts that exceed reported IC50 values for COX inhibition [4].
For researchers aiming to replicate synovial fluid concentration measurements, the following standardized protocol is recommended based on established methodology [3] [4]:
Patient Population: Select adults with rheumatoid arthritis or osteoarthritis undergoing elective joint surgery or therapeutic arthrocentesis. Patients should have adequate synovial fluid volume (>1 mL) accessible for sampling.
Exclusion Criteria: Include patients with severe renal impairment (creatinine clearance <30 mL/min), hepatic dysfunction (Child-Pugh Class B or C), known hypersensitivity to NSAIDs, or active gastrointestinal bleeding.
Dosing Protocol: Administer 600 mg this compound twice daily for 2-5 days before sampling. The last dose should be administered approximately 12 hours before sample collection to measure concentrations at trough levels.
Washout Period: Implement a 7-day washout period for any previous NSAID therapy to prevent analytical interference and establish baseline conditions.
Blood Collection: Draw venous blood samples simultaneously with synovial fluid collection. Use heparinized or EDTA-treated tubes, followed by immediate centrifugation at 3000 × g for 10 minutes to separate plasma.
Synovial Fluid Aspiration: Perform arthrocentesis using aseptic technique. Aspirate synovial fluid into sterile, heparinized tubes. For patients undergoing surgery, synovial tissue samples should be collected from representative areas of the synovium.
Sample Processing:
Storage Conditions: Store all processed samples at -70°C until analysis to prevent degradation. Avoid repeated freeze-thaw cycles.
The following chromatographic conditions have been validated for this compound quantification in biological matrices [3]:
Protein Precipitation: Add 200 μL of plasma/synovial fluid to 400 μL of acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 × g for 10 minutes. Collect the supernatant for injection.
Tissue Extraction: Homogenize 100 mg of synovial tissue in 1 mL of phosphate buffer. Add 2 mL of ethyl acetate:hexane (50:50) mixture, vortex for 2 minutes, and centrifuge at 5000 × g for 10 minutes. Evaporate the organic layer under nitrogen and reconstitute the residue in 200 μL of mobile phase.
Calibration Standards: Prepare this compound standards in drug-free plasma/synovial fluid in the concentration range of 0.1-50 μg/mL. The method should demonstrate linearity with correlation coefficient (r²) >0.99.
Quality Controls: Include at least three concentration levels (low, medium, high) in each analytical run. Accuracy should be within ±15% of nominal values.
This compound exhibits several COX-independent mechanisms that may contribute to its distinct synovial distribution and anti-inflammatory effects. Research has demonstrated that this compound, unlike other NSAIDs like ibuprofen, indomethacin, or naproxen, promotes apoptosis in CD40L-treated human monocytes through inhibition of Akt and NF-κB phosphorylation pathways and activation of caspase-3 [5]. This pro-apoptotic activity represents a potentially unique mechanism for reducing inflammatory cell infiltrates in arthritic joints.
Additional studies utilizing a network pharmacology approach have identified that this compound interacts with key signaling proteins including MAPK8, MAPK10, and BAD, which are associated with the RAS signaling pathway [6]. Molecular docking studies have demonstrated that this compound exhibits strong binding affinity for MAPK10 (-7.1 kcal/mol), suggesting a robust interaction that may contribute to its anti-inflammatory effects independent of COX inhibition [6].
Diagram 1: this compound's multifaceted mechanism of action encompassing both COX-dependent and independent pathways. The COX-independent mechanisms may contribute to its unique synovial distribution and enhanced apoptosis in inflammatory cells.
The unique distribution kinetics of this compound into synovial compartments has important implications for arthritis drug development. The demonstrated preferential accumulation in synovial tissue suggests that plasma concentrations may not accurately reflect target site exposure, potentially leading to underestimation of therapeutic efficacy if based solely on systemic pharmacokinetic parameters [3] [4]. This finding supports the inclusion of synovial fluid sampling in early-phase clinical trials of anti-arthritis medications to establish comprehensive pharmacokinetic-pharmacodynamic relationships.
Furthermore, this compound's concentration-dependent protein binding presents both challenges and opportunities for research applications. As total drug concentrations increase beyond 1200 mg daily doses, the unbound fraction increases disproportionately, leading to enhanced distribution to effect sites including synovial tissue [1] [2]. This property suggests potential for dose-dependent synovial accumulation that could be leveraged in extended-release formulations or optimized dosing regimens.
Large Animal Studies: For preclinical development in large animal models of arthritis (canine, equine), the HPLC method can be scaled with appropriate matrix-matched calibration standards. Sample volumes may be adjusted based on joint size and synovial fluid availability.
Pediatric Population Studies: For juvenile rheumatoid arthritis applications, microsampling techniques (50-100 μL) can be implemented with appropriate sensitivity adjustments to the HPLC method [7] [8].
Tissue Binding Studies: To investigate this compound's unusual synovial tissue accumulation, additional methodologies can be incorporated including equilibrium dialysis for protein binding assessment and immunohistochemistry to localize distribution within synovial compartments.
Drug-Drug Interaction Studies: The protocol can be adapted to assess interactions with concomitant medications, particularly focusing on highly protein-bound drugs that might displace this compound and alter its synovial distribution [1].
This compound demonstrates a favorable synovial distribution profile characterized by significant accumulation in synovial tissue, which likely contributes to its clinical efficacy in inflammatory arthritic conditions. The detailed protocols provided herein enable accurate quantification of this compound concentrations in synovial compartments, facilitating further research into its unique pharmacokinetic properties. The COX-independent mechanisms of action, including induction of apoptosis in CD40L-treated monocytes, represent additional distinctive features that merit further investigation.
Researchers should consider this compound's concentration-dependent protein binding and nonlinear pharmacokinetics when designing studies and interpreting results. The methodologies outlined support standardized assessment of synovial fluid concentrations, enabling more accurate correlations between systemic exposure and therapeutic effects at the site of action in joint disorders.
This compound is a nonsteroidal anti-inflammatory drug (NSAID) widely used for managing pain and inflammation in conditions such as rheumatoid arthritis and osteoarthritis. As a BCS Class II drug, this compound exhibits high permeability but low solubility, which significantly limits its bioavailability and therapeutic effectiveness [1] [2]. This poor solubility presents substantial formulation challenges, often resulting in variable bioavailability and potential gastrointestinal side effects due to the need for higher dosing regimens [2]. The biopharmaceutical classification system (BCS) categorizes drugs based on their solubility and permeability characteristics, with Class II drugs like this compound requiring sophisticated formulation strategies to overcome dissolution rate-limited absorption [3].
The physicochemical properties of this compound, including its weak acid nature (pKa = 4.3) and diphenyl-oxazole structure, contribute to its aqueous insolubility, estimated at only 3.31×10⁻⁵ mole fraction under standard conditions [4] [2]. This application note provides a comprehensive overview of evidence-based strategies to enhance this compound solubility, including supercritical fluid technology, ternary complexation, and nanoformulation approaches, along with detailed experimental protocols for their implementation in pharmaceutical development settings.
Supercritical carbon dioxide (SC-CO₂) technology has emerged as a green processing method for pharmaceutical solubility enhancement, particularly valuable for BCS Class II drugs like this compound. SC-CO₂ offers numerous advantages including low toxicity, environmental friendliness, and cost-effectiveness compared to traditional organic solvents [1]. The method operates on the principle of using carbon dioxide above its critical point (73.8 bar and 31.1°C), where it exhibits unique solvation power that can be precisely controlled by adjusting temperature and pressure parameters [5]. This technology has been successfully applied to enhance this compound solubility through particle micronization, resulting in controlled size and high purity particles ideal for pharmaceutical manufacturing [6].
Table 1: Optimal Operational Parameters for SC-CO₂ Solubility Enhancement of this compound
| Parameter | Range | Optimal Value | Impact on Solubility |
|---|---|---|---|
| Temperature | 308-338 K | 338 K | Variable impact based on pressure |
| Pressure | 120-400 bar | 400 bar | Positive correlation (density increase) |
| Solubility Outcome | - | 0.001242 mole fraction | ~37.5-fold improvement vs. standard conditions |
| Density | Variable | Max at high pressure | Directly enhances solvating power |
The integration of artificial intelligence approaches has revolutionized the optimization of SC-CO₂ processes for this compound solubility enhancement. Recent research has demonstrated the successful application of multiple ensemble learning models to predict and optimize solubility parameters:
These machine learning approaches utilized experimental datasets comprising 32 data vectors with temperature and pressure as inputs and solubility (mole fraction) as output, enabling highly accurate predictive models that significantly reduce experimental time and costs [1] [6] [5].
Protocol Title: SC-CO₂ Solubility Enhancement and Particle Engineering of this compound Objective: To enhance this compound solubility using supercritical carbon dioxide technology optimized through machine learning models.
Materials and Equipment:
Methodology:
Critical Parameters:
Ternary complexation represents a synergistic approach to solubility enhancement that combines cyclodextrin complexation with salt formation using amino acids. This method has demonstrated remarkable effectiveness for this compound, particularly when using randomly methylated-β-cyclodextrin (RameβCD) in combination with the basic amino acid L-arginine (ARG) [2]. The mechanism involves simultaneous inclusion complexation within the cyclodextrin cavity and ion-pair formation through the amino acid, resulting in substantially greater solubility enhancement than either component alone can provide. Specifically, the ternary system of this compound-RameβCD-ARG has shown an impressive 4.5-fold higher drug solubility compared to the binary this compound-RameβCD complex, highlighting the powerful synergistic effect achievable through this approach [2].
The molecular basis for this enhancement involves multiple interactions: the lipophilic domains of this compound form inclusion complexes with the hydrophobic cavity of RameβCD, while the carboxylic acid group of this compound interacts with the basic guanidine group of L-arginine to form a soluble salt. This dual mechanism explains why the ternary system achieves drug solubility greater than the sum of solubilities in the respective binary systems with either CD or amino acid alone. The resulting complex exhibits an apparent stability constant almost 3-fold higher than the binary this compound-RameβCD complex, confirming the robust nature of the ternary interactions [2].
Protocol Title: Preparation of this compound-RameβCD-ARG Ternary Complex Objective: To develop a ternary complex system for enhanced this compound solubility using RameβCD and L-arginine.
Materials:
Methodology:
Critical Parameters:
Table 2: Performance Comparison of this compound Solubility Enhancement Systems
| System | Solubility Enhancement | Key Advantages | Limitations |
|---|---|---|---|
| SC-CO₂ with ML | ~37.5-fold improvement | Green technology, high purity, controlled particle size | High equipment cost, technical expertise required |
| RameβCD-ARG Ternary | 4.5× higher than binary CD complex | Synergistic effect, reduced CD用量, improved safety profile | Potential toxicity concerns with methylated CDs |
| Nanoemulgel | 78.123% CDR after 25 hours | Sustained release, topical application, combined therapy | Limited to topical delivery, stability challenges |
The nanoemulgel system represents an innovative topical delivery approach for this compound that combines the advantages of nanoemulsion with the application benefits of a hydrogel. This advanced formulation integrates this compound with gaultheria oil—a traditional medicine used for rheumatoid arthritis—creating a combination therapy particularly suitable for osteoarthritis management [8]. The system is designed to facilitate enhanced drug penetration through joint tissues while providing sustained drug release for prolonged pain alleviation and anti-inflammatory effects. The nanoemulgel exhibits a biphasic release pattern with approximately 78.123% cumulative drug release over 25 hours, demonstrating its potential for sustained therapeutic effect [8].
The formulation leverages Carbopol 974 as a gelling agent, which provides excellent bioadhesive properties and rheological characteristics ideal for topical application. The nanoemulsion component is developed using the aqueous titration method based on pseudo-ternary phase diagrams, with Smix (surfactant-cosurfactant mixture) employed to establish the optimal formulation region [8]. The resulting system exhibits favorable physicochemical properties including a vesicular size of 196.2 nm, appropriate polydispersity index, and zeta potential of -12.33 mV, indicating good physical stability. Additional advantages include homogeneous distribution, good spreadability, and appropriate extrudability, making it pharmaceutically elegant for patient use.
Protocol Title: Development of this compound-Gaultheria Oil Nanoemulgel Objective: To formulate and characterize a nanoemulgel system for enhanced topical delivery of this compound.
Materials:
Methodology:
Critical Parameters:
The various solubility enhancement strategies for this compound each present distinct advantages and limitations that must be considered in pharmaceutical development. SC-CO₂ technology with machine learning optimization provides the highest solubility improvement (~37.5-fold) and produces high-purity particles with controlled size distribution, making it ideal for oral solid dosage forms [1] [5]. The ternary complexation approach offers significant synergy between components and is particularly valuable when reduced cyclodextrin usage is desirable for safety reasons [2]. The nanoemulgel system provides excellent topical application properties with sustained release characteristics, making it suitable for localized therapy in joint disorders [8].
Table 3: Method-Specific Advantages and Implementation Requirements
| Method | Equipment Needs | Technical Expertise | Regulatory Considerations | Scalability |
|---|---|---|---|---|
| SC-CO₂ with ML | High-pressure systems, AI infrastructure | Chemical engineering, data science | Solvent residue documentation, particle characterization | Pilot plant to production scale |
| Ternary Complexation | Standard pharmaceutical equipment, analytical instruments | Formulation science, analytical chemistry | Component qualification, stability documentation | Laboratory to production scale |
| Nanoemulgel | Homogenization, gel processing equipment | Colloid science, topical formulation | Skin irritation testing, topical product regulations | Laboratory to medium scale |
When implementing these technologies, several critical factors should guide method selection:
The machine learning approaches applied to SC-CO₂ processes represent a particularly promising direction for pharmaceutical development, as they can significantly reduce experimental time and development costs while optimizing process parameters [6] [7]. As these computational methods continue to evolve, their integration with traditional pharmaceutical development is expected to become increasingly streamlined and accessible.
The solubility enhancement of this compound as a BCS Class II drug can be effectively addressed through multiple advanced technological approaches. The SC-CO₂ method optimized with machine learning algorithms currently provides the most substantial improvement in solubility parameters, while ternary complexation offers a synergistic combination approach, and nanoemulgel systems enable effective topical delivery. Each method presents distinct advantages that can be selected based on specific development requirements, target product profiles, and available resources.
Future developments in this compound solubility enhancement will likely focus on integrated approaches that combine multiple technologies, such as SC-CO₂ processing of ternary complex systems or machine-learning optimized nanoemulgel formulations. Additionally, the continued advancement of AI and machine learning applications in pharmaceutical development promises to further streamline optimization processes and enhance predictive accuracy. As these technologies mature, they offer the potential to significantly reduce development timelines and costs while improving product performance and consistency.
1. Introduction Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used to treat rheumatoid arthritis and osteoarthritis [1]. Its moderate molecular weight (293.3 g/mol) and high protein binding (>99.5%) present both opportunities and challenges for transdermal delivery, which aims to bypass first-pass metabolism and provide sustained release [1] [2]. This document outlines a detailed ex vivo protocol to evaluate the skin permeation of this compound, utilizing the Franz diffusion cell system.
2. Pre-Experimental Considerations
2.1. Membrane Selection The choice of membrane is critical. While excised human skin is the gold standard, its use is constrained by ethical concerns and availability. The following table summarizes acceptable alternatives as per regulatory guidelines [2] [3].
Table 1: Membrane Models for Ex Vivo Skin Permeation Studies
| Membrane Type | Rationale and Characteristics | Justification for Use |
|---|---|---|
| Excised Human Skin | Gold standard; most clinically relevant. | Ideal for final formulation assessment. |
| Porcine Skin | Structurally similar to human skin in terms of stratum corneum thickness, lipid content, and hair follicle density. | Excellent and widely accepted model; recommended for preliminary studies [2] [3]. |
| Synthetic Membranes (e.g., Strat-M) | Consistent, readily available, low variability. No metabolic activity. | Suitable for initial formulation screening and release-rate testing, but lacks full biological complexity [3]. |
2.2. Integrity Testing Membrane integrity must be verified prior to the experiment. For biological skin, this can be done by measuring Transepidermal Water Loss (TEWL) (< 10 g/m²/h indicates good integrity) or by permeation of a standard compound like tritiated water [3].
2.3. Receptor Medium Selection The receptor medium must maintain sink conditions (concentration < 10-30% of drug's saturation solubility) and not damage the membrane.
3. Detailed Experimental Protocol
3.1. Materials and Equipment
The workflow for the entire experiment is outlined in the following diagram:
3.2. Procedure
3.3. Data Analysis
Table 2: Key Parameters for Data Analysis from a Hypothetical this compound Study
| Parameter | Formula/Description | Units |
|---|---|---|
| Cumulative Amount Permeated (Q) | ( Q_n = \frac{C_n V + \sum_{i=1}^{n-1} C_i v}{A} ) | µg/cm² |
| Steady-State Flux (J_s_s_) | Slope of the linear region of Q vs. time plot | µg/cm²/h |
| Permeability Coefficient (K_p_) | ( K_p = J_{ss} / C_d ) | cm/h |
| Lag Time (T_L_) | X-intercept of the linear region of Q vs. time plot | h |
4. Troubleshooting and Best Practices
Q1: Does this compound cause false-positive results in benzodiazepine immunoassays? A: Yes, extensive clinical studies confirm that this compound and its metabolites can cause presumptive positive results in several common benzodiazepine immunoassays [1] [2]. This is due to cross-reactivity, where the antibody in the immunoassay mistakenly recognizes this compound as a benzodiazepine [3].
Q2: Which commercial immunoassays are affected by this compound interference? A: this compound has demonstrated significant cross-reactivity in multiple commercial urine immunoassays, including:
Q3: At what concentration does this compound trigger a positive result? A: Studies with this compound standards prepared in drug-free urine show that presumptive positive results begin to occur at concentrations between 5,000 and 10,000 ng/mL, depending on the specific assay [1]. The table below details the thresholds.
Q4: What is the recommended action for a positive screening result in a patient taking this compound? A: It is strongly recommended that any positive immunoassay screening test for benzodiazepines be confirmed by a technique based on a different chemical principle, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1] [5] [6]. These methods are not susceptible to this cross-reactivity and provide definitive results.
Q5: Are there other common medications that can cause similar interference? A: Yes, the antidepressant sertraline is another well-documented cause of false-positive benzodiazepine immunoassay results [5] [6]. A wide range of other medications, including NSAIDs like tolmetin, certain antihistamines, and antidepressants, have also been confirmed or suspected to cause interference in various assays [6].
The following table consolidates key quantitative data from clinical studies on this compound interference.
Table 1: this compound Cross-Reactivity in Urine Benzodiazepine Immunoassays (Cutoff: 200 ng/mL)
| Assay Type | Positive Results from Subject Urine* | Approximate Threshold Concentration of this compound Standard |
|---|---|---|
| EMIT dau | 36/36 (100%) | 5,000 - 10,000 ng/mL [1] |
| CEDIA | 36/36 (100%) | ~10,000 ng/mL [1] |
| FPIA | 35/36 (97%) | ~10,000 ng/mL [1] |
*Urine collected from 12 subjects after a single 1200 mg oral dose of this compound [1].
For researchers investigating or validating this interference, the following protocols and workflows are essential.
This diagram outlines the standard process for identifying and confirming immunoassay interference.
This method is used to characterize the immunoreactivity of this compound itself within an assay [1].
This protocol assesses the real-world impact of this compound ingestion on immunoassay results [1].
Q1: What is the mechanism behind this compound's gastrointestinal toxicity?
Like other nonsteroidal anti-inflammatory drugs (NSAIDs), this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. However, prostaglandins in the GI tract also play a crucial role in maintaining the mucosal protective barrier by stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow [1]. The suppression of these prostaglandins compromises the integrity of the gastric mucosa, leading to increased susceptibility to damage from gastric acid and enzymes, and can result in ulceration, bleeding, and perforation [2] [3]. It is critical to note that these serious GI adverse events "can occur at any time during use and without warning symptoms" [2] [3].
Q2: What are the key patient-related risk factors for GI adverse events?
The risk of developing serious GI complications is not uniform across all patients. The following table synthesizes patient factors that elevate this risk, based on official warnings and precautions.
| Risk Factor | Description & Underlying Rationale |
|---|---|
| Advanced Age | Elderly patients are at greater risk. Age-related physiological changes and higher prevalence of comorbidities contribute to increased susceptibility [2] [1] [3]. |
| Prior History of GI Events | Patients with a history of peptic ulcer disease or GI bleeding have a significantly higher risk of serious GI events [2] [3]. |
| Concomitant Medication Use | Concurrent use of drugs such as corticosteroids, anticoagulants (e.g., warfarin), antiplatelets (e.g., aspirin), and SSRIs/SNRIs dramatically increases the risk of GI bleeding [1] [3]. |
| Poor Health Status | Conditions like dehydration, hypovolemia, or existing liver/kidney disease can exacerbate toxicity and compromise organ function that is essential for drug clearance [2] [1]. |
| Longer Duration of Use | The risk of GI events increases with the duration of NSAID therapy. The goal should be to use the shortest effective treatment course [2] [1]. |
Q3: What does clinical data indicate about this compound's comparative GI safety profile?
A 1998 comparative study analyzing insurance claims data found that this compound had a GI safety profile that was not significantly different from that of etodolac and nabumetone. The proportions of patients with GI-related hospital admissions were low and similar across these NSAIDs [4]. The following table summarizes the quantitative findings from that study.
| Drug (Exclusive Use Group) | Patients with NSAID-Induced GI Admissions | Patients with Possibly NSAID-Induced GI Admissions | Outpatients with Upper GI Ulcer/Bleeding Claim |
|---|---|---|---|
| Etodolac | 0.1% | 0.4% | 3.9% |
| Nabumetone | 0.3% | 1.0% | 4.2% |
| This compound | 0.1% | 0.5% | 4.9% |
Note: This data is from a specific observational study (1998) and should be interpreted as historical context. Current clinical practice is guided by the class-wide boxed warning for NSAID GI toxicity [2] [3].
Q4: What are the established mitigation strategies in clinical practice?
The cornerstone of mitigating GI risk with this compound is adherence to the following principles, as outlined in its prescribing information:
For researchers investigating the GI toxicity profile of this compound or comparing it with other compounds, the following workflow outlines a comprehensive in silico and experimental approach. This methodology is inspired by modern drug repurposing and safety studies [5] [6].
Diagram: Experimental Workflow for GI Risk Profiling. This flowchart outlines a multi-stage approach to systematically evaluate this compound's mechanisms and potential mitigation strategies.
Detailed Methodologies:
The table below summarizes three advanced strategies for optimizing Oxaprozin delivery, each designed to overcome its low solubility and improve therapeutic effects.
| Strategy | Key Components | Optimized Purpose/Outcome | Key Findings/Performance |
|---|
| Microemulsion System [1] | Oleoyl macrogolglycerides, Tween 20, Isopropanol, Water | Enhance oral absorption [1] | • Particle Size: Met requirements; spherical shape. • Release: Fit first-order model; provided sustained release. • In Vivo (Rats): Delayed peak blood concentration; prolonged elimination half-life [1]. | | Drug-in-Cyclodextrin-in PLGA Nanoparticles [2] | Cyclodextrin (Beta-CD, Methyl-Beta-CD), PLGA Polymer | Improve therapeutic efficiency & provide prolonged release [2] | • Regulated Release: 24h release varied from 16% (plain drug) to 50% (β-CD) and 100% (methyl-β-CD) [2]. • Solid State: Drug-polymer interactions absent; amorphous state of drug-CD complex confirmed [2]. | | Dual-Sensitive Hydrogel [3] | Poly(2-hydroxypropyl acrylate/itaconic acid) [P(HPA/IA)] | Targeted & self-regulated pulsatile release to minimize GI side effects [3] | • Stimuli-Response: pH- and temperature-sensitive (transition at 37–40°C). • Drug Loading: Efficient for hydrophobic drugs. • Protection: Protects drug from gastric acidity [3]. |
Here are the detailed methodologies for developing the formulation strategies, which you can use as a reference for experimental replication and troubleshooting.
Km = 2)For researchers working with supercritical fluid technologies, machine learning models offer a way to predict and optimize drug solubility accurately. The following workflow visualizes this process.
The table below compares the performance of different machine learning models from two separate studies that aimed to predict this compound solubility in supercritical CO₂.
| Study & Model | R-Squared (R²) | Error Metric | Reported Optimal Conditions |
|---|---|---|---|
| Gradient Boosting (GB) [4] | 0.999 | MSE = 3.78E-11 | Temp: 33.15 K, Pressure: 380.4 bar, Solubility: 0.001242 mole fraction [4] |
| Boosted Gaussian Process (GPR) [5] | 0.998 | MAE = 5.024E-06 | Temp: 3.38E+02 K, Pressure: 4.0E+02 bar, Solubility: 0.001241 mole fraction [5] |
| Extremely Randomized Trees (ET) [4] | 0.999 | MSE = 6.29E-09 | - |
| Random Forest (RF) [4] | 0.984 | MSE = 9.71E-09 | - |
| Boosted Decision Tree (DT) [5] | 0.980 | MAE = 6.806E-05 | - |
Q1: What are the most critical factors to consider when choosing an optimization strategy for this compound? The choice depends heavily on the target route of administration and the desired release profile.
Q2: My microemulsion formulation is unstable. What could be the cause? Instability in microemulsions can often be traced to the composition and preparation process. Key factors to check include:
Q3: How can I improve the drug loading capacity of my PLGA nanoparticles? A proven strategy is to pre-form an inclusion complex between this compound and Cyclodextrin before encapsulating it in PLGA nanoparticles. This "drug-in-cyclodextrin-in-PLGA" approach significantly improves the loading of the hydrophobic drug and can also regulate its release rate based on the type of cyclodextrin used [2].
Here are common stability problems and their evidence-based solutions, synthesized from a recent pharmaco-technical investigation [1].
| Problem & Signs | Root Cause | Corrective Action & Preventive Solution |
|---|
| Particle Growth / Coalescence
Smix ratio | - Optimize Smix (Surfactant:Co-surfactant) ratio. The stable formulation used Tween 80 and PEG 400 at a 3:1 ratio [1].
Procedure [1]:
Smix ratio (e.g., 3:1 Tween 80:PEG 400), prepare multiple mixtures of oil and Smix with weight ratios from 1:9 to 9:1.Smix). The area where these points cluster is your stable nanoemulsion region.This stress testing weeds out physically unstable formulations early in development.
Procedure [1]:
Q1: Why is my this compound nanoemulsion translucent but physically unstable, separating within hours?
This typically indicates an unoptimized surfactant system or that the composition lies outside the stable nanoemulsion region. You must construct a pseudo-ternary phase diagram to identify the precise ratios of oil, Smix, and water that form a stable, low-viscosity nanoemulsion before gelling [1].
Q2: What is the key to achieving a sustained drug release profile with this compound nanoemulsion? Incorporating the optimized nanoemulsion into a gel matrix to form a nanoemulgel (NEG) is highly effective. The research shows that a Carbopol 974-based NEG provided a biphasic release pattern, with 78.12% cumulative drug release sustained over 25 hours, which is ideal for prolonged pain alleviation [1].
Q3: How can I improve the solubility of this compound in the oil phase during pre-formulation screening? Conduct a thorough screening of various oils. The cited research found that Gaultheria oil not only provided high solubility for this compound but also contributed synergistic anti-inflammatory effects, making it an optimal choice for this formulation [1].
Q1: My immunoassay screen for benzodiazepines is positive, but the confirmatory test is negative. Could Oxaprozin be the cause?
Q2: I see unexpected peaks in my chromatographic analysis of this compound. What could these be?
Here are details of two established analytical methods that can help resolve the aforementioned issues.
1. TLC-Densitometric Method for this compound and its Degradation Products
This method is useful for separating and identifying degradation-related impurities [2].
2. Validated HPLC Method for this compound in Formulations
This method provides a reliable way to quantify this compound in pharmaceutical dosage forms and can be a starting point for method development [3].
The table below summarizes the key methods to address different analytical challenges with this compound.
| Analytical Challenge | Recommended Technique | Key Purpose / Resolution | Core Method Parameters |
|---|---|---|---|
| False positive in benzodiazepine screening | Immunoassay followed by Chromatographic Confirmation (e.g., HPLC, LC-MS) [1] | Distinguish this compound cross-reactivity from true benzodiazepine presence. | Varies by specific confirmatory method. |
| Separation & identification of degradation products | TLC-Densitometry [2] | Resolve and quantify this compound from its main degradation products. | Mobile Phase: n-hexane-chloroform-glacial acetic acid (4:1:1); Detection: 286 nm [2]. |
| Quantification of this compound in formulations | Reversed-Phase HPLC [3] | Accurate and precise assay for quality control of dosage forms. | Mobile Phase: Acetonitrile-TEA solution (45:55, pH 3.5); Flow: 2.0 mL/min; Detection: 254 nm [3]. |
The following diagram outlines a logical workflow for troubleshooting common this compound analytical issues based on the initial observation.
This compound is a nonsteroidal anti-inflammatory drug (NSAID) with a long half-life of approximately 55 hours [1]. Its pharmacokinetic profile, including extensive protein binding (>99.5%) and metabolism into glucuronide conjugates, is a primary driver for many interactions [2] [1]. The table below summarizes the key interaction areas.
| Interaction Category | Primary Mechanism/Effect | Key Example Drugs | Clinical & Research Implications |
|---|---|---|---|
| Anticoagulants/Antiplatelets [3] | Synergistic inhibition of hemostasis; increased bleeding risk | Warfarin, Aspirin, SSRIs/SNRIs [3] | Major clinical concern; requires rigorous monitoring for bleeding in studies [4] [3]. |
| Antihypertensives [3] [5] | Diminished antihypertensive effect; reduced renal function | ACE inhibitors (e.g., enalapril), ARBs (e.g., losartan), Beta-blockers (e.g., propranolol), Diuretics (e.g., furosemide) [3] [6] | Monitor blood pressure and renal function, especially in elderly or volume-depleted subjects [3]. |
| Nephrotoxic & Protein-Bound Drugs [3] | Altered clearance; increased risk of toxicity | Cyclosporine, Methotrexate, Pemetrexed, Digoxin, Lithium [3] [5] | Increased exposure to toxic drugs; requires therapeutic drug monitoring and renal function assessment [3]. |
| Other NSAIDs [3] | Increased GI toxicity with no efficacy benefit | Diflunisal, Salsalate, Ibuprofen, Naproxen [3] | Concomitant use with other NSAIDs/salicylates is not recommended in clinical practice [3]. |
| UGT Metabolism [7] | Inhibition of glucuronidation pathway | Dotinurad (investigational uricosuric) [7] | Pharmacokinetic study model; this compound increased dotinurad AUC by 16.5% [7]. |
For researchers designing drug-drug interaction (DDI) studies with this compound, the following methodologies from published literature can serve as a reference.
This open-label, two-period, add-on study evaluated the interaction between this compound and dotinurad, focusing on pharmacokinetics [7].
While not a specific protocol, the consistent warnings across labels suggest a critical study design for bleeding risk [3] [5].
Q1: What is the most critical pharmacokinetic property of this compound to consider in DDI study design? A1: The two most critical properties are its extensive (>99.5%), concentration-dependent plasma protein binding [2] and its metabolism primarily via glucuronidation (UGT enzymes) [1]. These create a high potential for interactions with other protein-bound drugs and those that are UGT substrates or inhibitors.
Q2: We are developing a new drug that is a UGT substrate. What experimental data suggests a likely interaction with this compound? A2: A 2020 study with dotinurad, a selective URAT1 inhibitor, provides a direct model. In vitro studies identified this compound as a potent inhibitor of dotinurad's glucuronidation. A subsequent clinical study confirmed that this compound co-administration increased dotinurad's AUC by 16.5% and decreased the urinary excretion of its glucuronide metabolite by 34.3%, confirming this compound's potential to inhibit UGT metabolism in vivo [7].
Q3: What are the key safety monitoring parameters for a clinical trial involving this compound and antihypertensive drugs? A3: Rigorous monitoring is essential. Key parameters include:
The following diagram synthesizes the primary mechanisms by which this compound interacts with other drugs, based on the gathered data. This can help visualize risk areas during drug development.
Different machine learning models have been tested for predicting Oxaprozin solubility in supercritical CO₂ (SC-CO₂). Your choice depends on your priority: highest predictive accuracy or model interpretability.
The table below summarizes the performance of various models as reported in recent studies:
| Model Name | Reported R² Score | Reported Error (MSE, where available) | Key Strengths |
|---|---|---|---|
| K-Nearest Neighbors (KNN) [1] | 0.999 | 1.372 × 10⁻⁸ | Excellent predictive accuracy on this dataset. |
| Gradient Boosting (GB) [2] | 0.999 | 3.78 × 10⁻¹¹ | High accuracy, good at capturing complex patterns. |
| Boosted Gaussian Process Regression (GPR) [3] | 0.998 | 5.024 × 10⁻⁶ (MAE) | Provides uncertainty estimates alongside predictions. |
| Gaussian Process Regression (GPR) [1] | 0.997 | 2.173 × 10⁻⁹ | Solid performance with theoretical uncertainty quantification. |
| Extra Trees (ET) [2] | 0.999 | 6.29 × 10⁻⁹ | Robust to overfitting, handles non-linear relationships well. |
| Random Forest (RF) [2] | 0.984 | 9.71 × 10⁻⁹ | Good general-purpose model, less prone to overfitting than a single tree. |
| Artificial Neural Network (ANN) [4] [5] | >0.990 | Not Specified | Powerful for complex non-linear relationships; can be a "black box". |
| Multi-Layer Perceptron (MLP) [1] | 0.868 | 2.079 × 10⁻⁸ | May require more data for optimal performance on this specific problem. |
Recommendations:
This protocol outlines the key steps for developing a machine learning model to predict this compound solubility, based on published methodologies [2] [3] [1].
The following diagram illustrates the complete workflow, from data collection to model deployment:
The relationship between inputs and solubility is key to optimization. The following chart illustrates how pressure and temperature influence this compound solubility based on the ML models:
Q1: What is the primary challenge in developing Oxaprozin formulations? this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low solubility and high permeability [1] [2]. Its low aqueous solubility is a major limiting factor for its bioavailability and therapeutic efficacy [1] [3].
Q2: What is a modern, green method to optimize this compound's solubility? The use of Supercritical Carbon Dioxide (SC-CO2) has been identified as a unique and promising method [1]. SC-CO2 is considered a green solvent due to its cost-effectiveness, low toxicity, and environmentally benign nature. It is used to process therapeutic agents and can create particles with controlled size and purity, effectively increasing the drug's solubility [1] [3] [4].
Q3: Besides COX inhibition, what other mechanism contributes to this compound's anti-inflammatory effect? Research indicates that this compound also exerts its effects through a COX-independent pathway. It can induce apoptosis in activated monocytes by inhibiting the Akt/IKK/NF-κB pathway. This suppression reduces the production of anti-apoptotic molecules, leading to programmed cell death in immune cells involved in inflammation [5] [6].
Q4: How can Artificial Intelligence (AI) assist in the optimization process? AI and Machine Learning (ML) can be used to build predictive models that mathematically calculate the solubility of this compound in SC-CO2, saving significant time and cost associated with experimental trials. These models use experimental data (temperature and pressure as inputs, solubility as output) to predict optimal processing conditions with high accuracy [1] [3] [4].
A prominent approach for solubility enhancement uses a supercritical CO2 system, where process parameters are meticulously controlled and analyzed.
The diagram below outlines the standard experimental procedure for measuring and optimizing this compound solubility in a supercritical CO2 system [1] [3].
Multiple ML models have been tested to predict solubility. The table below summarizes the performance of various models as reported in recent studies.
Table 1: Performance Comparison of Machine Learning Models for Solubility Prediction
| Model Category | Specific Model | Key Performance Metrics (R² / MSE) | Cited Optimal Conditions (T / P / Solubility) |
|---|---|---|---|
| Ensemble Tree-Based [1] | Gradient Boosting (GB) | R²: 0.999, MSE: 3.78E-11 | T: 331.5 K, P: 380.4 bar, Solubility: 0.001242 (mole fraction) |
| Ensemble Tree-Based [1] | Extra Trees (ET) | R²: 0.999, MSE: 6.29E-09 | Information missing |
| Ensemble Tree-Based [1] | Random Forest (RF) | R²: 0.984, MSE: 9.71E-09 | Information missing |
| Boosted Models [3] | Boosted Gaussian Process (GPR) | R²: 0.998, MAE: 5.024E-06 | T: 338 K, P: 400 bar, Solubility: 0.001241 (mole fraction) |
| Boosted Models [3] | Boosted Decision Tree (DT) | R²: 0.980, MAE: 6.806E-05 | Information missing |
| Support Vector Machines [4] | NU-SVM | R²: 0.994, RMSE: 3.098E-05 | T: 336.05 K, P: 400 bar, Solubility: 0.00127 (mole fraction) |
| Support Vector Machines [4] | Decision Tree (DT) | R²: 0.950, RMSE: 1.168E-04 | Information missing |
| Neural Networks [7] | Artificial Neural Network (ANN) | R² > 0.99 (Training & Validation) | Information missing |
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Solubility Yield | Sub-optimal temperature | The crossover region is typically between 160-200 bar. Below this, solubility decreases with temperature; above it, solubility increases with temperature [7]. |
| Sub-optimal pressure | Solubility generally increases with pressure. Ensure pressure is sufficiently high (studies often use up to 400 bar). Pressure has a more significant effect on solubility than temperature [7]. | |
| Inconsistent Model Predictions | Overfitting on small datasets | Use models less prone to overfitting, such as NU-SVM, which is explicitly designed to find a balance between model complexity and generalization [4]. |
| Inadequate model selection | Try robust ensemble methods like Gradient Boosting or Gaussian Process Regression, which have shown top performance in this specific application [1] [3]. | |
| Unclear Mechanism of Action | Sole focus on COX inhibition | Investigate the COX-independent pathways. The diagram below illustrates the additional apoptotic mechanism induced by this compound in activated monocytes [5] [6]. |
Beyond supercritical fluid technology, other formulation strategies are being explored to improve this compound's properties:
For the separation and quantitative determination of Oxaprozin and its seven known process-related impurities and one degradation product in the bulk drug, a reversed-phase linear gradient liquid chromatographic (LC) method has been developed and validated [1] [2].
The table below summarizes the key parameters of this HPLC method:
| Parameter | Specification |
|---|---|
| Column | Inertsil-ODS 3V (150 x 4.6 mm), 5 µm [1] [2] |
| Mobile Phase | Phosphate buffer and Acetonitrile (Gradient mode) [1] [2] |
| Detection (UV) | 254 nm [1] [2] |
| Column Temperature | 27°C [2] |
| Limit of Detection (LOD) | 5-60 ng [1] |
| Limit of Quantification (LOQ) | 16-200 ng [1] |
This method is documented as accurate, sensitive, rugged, and robust, capable of identifying all eight impurities in a single run without complex sample clean-up [1] [2]. The "High-Low chromatographic technique" was used for the quantification of impurities [2].
Here are answers to specific issues you might encounter during the analysis of this compound and its impurities.
Q1: What are the common sources of this compound impurities? The main impurities are process-related, including starting materials, by-products from synthesis, and degradation products [1] [2]. One specifically identified synthetic by-product is tetraphenylpyrazine [2].
Q2: Our method lacks sensitivity for low-level impurities. How can this be improved? The validated gradient method described above offers high sensitivity, with LODs as low as 5 ng [1]. Ensure your instrumentation is calibrated and consider using this method as a starting point for optimization.
Q3: We see interference in our analysis. What could be the cause?
The following diagram illustrates the logical workflow for developing and running the HPLC analysis for this compound impurities, based on the established method.
The following table summarizes the novel solid forms of this compound identified in the literature, which are central to polymorph control strategies.
| Solid Form Type | Co-former / Agent | Key Characteristics / Purpose | Reference |
|---|---|---|---|
| Cocrystal | 4,4'-bipyridine | Alters solid-state properties of the Active Pharmaceutical Ingredient (API). | [1] |
| Cocrystal | 1,2-bis(4-pyridyl)ethane | Alters solid-state properties of the API. | [1] |
| Molecular Salt | Piperazine | Modest impact on solubility and dissolution rate. | [1] |
| Molecular Salt | 2-amino-3-picoline | Modest impact on solubility and dissolution rate. | [1] |
| Drug-Drug Salt | Salbutamol | Potential for controlled release of Salbutamol; combination therapy for asthma-related inflammation. | [1] |
| Hydrogel Loaded | Poly(2-hydroxypropyl acrylate/itaconic acid) | Dual pH- and temperature-sensitivity for targeted and self-regulated drug delivery. | [2] |
| Nanoemulgel (NEG) | Gaultheria Oil & Carbopol 974 | Biphasic drug release (78.1% in 25h), good penetration, and sustained release for topical application. | [3] |
Stability and solubility are critical factors when selecting a solid form. The following data compares these properties for different this compound formulations.
| Form / Property | Assessment Method | Findings | Reference |
|---|---|---|---|
| Piperazine & Salbutamol Salts | Accelerated test conditions, slurry, dynamic vapour sorption | Pharmaceutically acceptable salts were stable. | [1] |
| Piperazine & Salbutamol Salts | Solubility & Dissolution Rate | Showed a modest effect; did not drastically improve solubility. | [1] |
| This compound (Untreated) | Aqueous Solubility | Poor solubility: 0.0325 mg mL⁻¹. | [1] |
| This compound in SC-CO₂ | AI-based Optimization (Gradient Boosting Model) | Optimized solubility: 0.001242 mole fraction (at 380.4 bar, 33.15 K). | [4] |
Based on the general principles of pharmaceutical development and the information found, here are two key experimental protocols relevant to controlling this compound solid forms.
Protocol 1: Solid Form Screening and Characterization This is a foundational workflow for identifying and selecting optimal polymorphic forms.
Protocol 2: Developing a Targeted Delivery System This workflow outlines the steps for creating a advanced delivery system for this compound, such as a hydrogel.
Both drugs are non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin production. However, each has additional distinct mechanisms [1] [2] [3].
(Diagram Title: this compound and Diclofenac Multimodal Mechanisms)
To help you evaluate the quality of the data, here are the methodologies from key studies.
Clinical Trial in Periarthritis (Shoulder Pain) [4]
In Vitro Study on Pro-Apoptotic Mechanism of this compound [5]
For researchers, key pharmacological differences impact study design and clinical application.
| Parameter | This compound [1] [6] [7] | Diclofenac [2] [3] [6] |
|---|---|---|
| FDA-Approved Indications | Osteoarthritis, Rheumatoid Arthritis, Juvenile Rheumatoid Arthritis [1] | Osteoarthritis, Rheumatoid Arthritis, Ankylosing Spondylitis, Analgesia, Actinic Keratosis (topical), Post-operative Ophthalmic Inflammation [2] |
| Dosing Frequency | Once daily [4] [7] | 2-3 times daily (oral immediate-release) [4] [2] |
| Half-Life | ~50-55 hours [1] [6] | ~1.8-2 hours [3] [6] |
| Key Distinct Mechanisms | COX-independent induction of apoptosis in monocytes; inhibition of Akt/NF-κB pathway [5] [7] | Inhibition of thromboxane-prostanoid receptor; activation of NO-cGMP pathway; modulation of substance P and NMDA receptors [2] [8] |
The comparative data between this compound and diclofenac reveal a nuanced profile:
| Parameter | Oxaprozin | Ibuprofen |
|---|---|---|
| Class | Propionic acid derivative NSAID [1] | Propionic acid derivative NSAID [2] |
| Bioavailability | ~95% [3] | Well absorbed [2] |
| Time to Peak Plasma Concentration (Tmax) | 3-6 hours [4] | 1-2 hours [2] |
| Plasma Half-Life (t₁/₂) | 50-60 hours [4] [5] [6] | ~4 hours [2] [6] |
| Elimination | Hepatic (oxidative and conjugative pathways); Renal and faecal routes [3] | Hepatic metabolism; Renal excretion [2] |
| Protein Binding | Extensive (>99.7%) [4] | High (>90%) [2] |
| Dosing Regimen | Once daily [1] [7] | Multiple times per day (e.g., every 4-6 hours) [2] |
The relationship between these properties and the resulting dosing schedules can be visualized as follows:
The data in the summary table is supported by specific clinical studies and experimental protocols.
The table below summarizes the key findings from a bioequivalence study of two this compound enteric-coated tablet formulations in 20 healthy volunteers [1].
| Parameter | Reference Preparation | Test Preparation |
|---|
| AUC0→264h (μg·h/mL) | 4,917.44 ± 629.57 | 4,604.30 ± 737.83 | | Cmax (μg/mL) | 52.34 ± 7.68 | 48.66 ± 4.87 | | Tmax (h) | 18.70 ± 2.27 | 19.30 ± 1.63 | | Relative Bioavailability | | 94.0% ± 13.7% |
The study used a validated High-Performance Liquid Chromatography (HPLC) method to determine this compound concentration in plasma [1].
Chromatographic Conditions:
Sample Preparation: Plasma samples underwent protein precipitation before injection into the HPLC system [1].
Method Validation:
Study Design: A randomized, two-way crossover study. Each of the 20 healthy volunteers received a single 0.4 g dose of both the test and reference preparations after an overnight fast, with a washout period between doses [1].
Since details on the this compound study's execution are limited, the protocol from a bioequivalence study on enteric-coated omeprazole provides a robust reference for standard practices [2].
Objective: To investigate the relative bioavailability and bioequivalence of two enteric-coated omeprazole formulations under both fasting and fed conditions [2].
Overall Design: An open-label, single-center study consisting of two consecutive randomized, two-period, two-way crossover trials (one under fasting conditions, the other under fed conditions) [2].
Dosing and Sampling: Healthy volunteers received repeated once-daily doses for 7 days to account for the drug's time-dependent pharmacokinetics. On day 7, blood samples were collected over 12 hours for plasma concentration analysis [2].
Analytical Method: Omeprazole plasma concentrations were quantified using a validated reverse-phase HPLC method with UV detection (HPLC-UV) [2].
This workflow can be represented by the following diagram, which illustrates the key stages of a typical bioequivalence study for enteric-coated formulations:
The table below summarizes key findings from recent studies on NSAIDs and cartilage, though none provide a direct, head-to-head comparison with Oxaprozin.
| Study/Drug | Study Type/Model | Key Findings on Cartilage |
|---|---|---|
| NSAIDs (General) [1] | Human Observational (OAI)*, 4-year follow-up | Modest reduction in cartilage lesion progression (measured by WORMS grading). Effect more pronounced in individuals with an inflammatory phenotype. |
| Celecoxib & Diclofenac [2] [3] | Animal Experimental (Rat) | Hindered cartilage healing: Reduced chondrocyte count, decreased proteoglycan content, and lower expression of Bone Morphogenetic Protein-2 (BMP-2). |
| This compound [4] [5] | Prescribing Information | No specific cartilage protection or disease-modifying effects are cited in its official indications or clinical pharmacology. |
*Osteoarthritis Initiative
The dual role of NSAIDs in cartilage health is linked to their mechanism of action. The diagram below illustrates the key pathways involved in cartilage repair and how NSAIDs may interfere.
As the diagram shows, while NSAIDs reduce inflammation, they may also inhibit crucial repair processes. Prostaglandin E2 (PGE-2), whose production is blocked by NSAIDs, plays a role in stimulating chondrocyte proliferation and the subsequent synthesis of matrix components like collagen and proteoglycans, which are essential for cartilage structure and function [2]. Furthermore, NSAIDs can suppress the gene expression of Bone Morphogenetic Proteins (BMPs), which are key signaling molecules for cartilage regeneration and repair [2] [3].
For a professional audience, the methodologies from key studies are detailed below.
Human Observational Study on NSAIDs and Cartilage Lesions [1]
Animal Experimental Study on NSAIDs and Cartilage Healing [2] [3]
The available data presents a nuanced picture for researchers:
| Trial / Analysis Description | Intervention & Comparator | Primary Efficacy Outcomes | Key Safety Outcomes |
|---|---|---|---|
| 12-Week Double-Blind Trial [1] [2] | Oxaprozin (1200 mg once daily) vs. Aspirin (3900 mg daily, divided) | Similar anti-inflammatory properties to aspirin. A 600 mg dose was less effective, suggesting a dose-response relationship [1]. | Similar overall incidence of side effects. GI intolerance was more frequent and severe with aspirin, while rash and headache were more common with this compound [1]. |
| 6-Month Open-Label Study [2] | This compound (1200 mg once daily) | Substantiated the efficacy and safety of this compound over a longer duration [2]. | Lower incidence of side effects compared to aspirin [2]. |
| Meta-Analysis of 25 RCTs in RA [3] | This compound vs. Placebo and other active agents (e.g., Aspirin, Diclofenac, Ibuprofen, Naproxen, Piroxicam) | Significantly more effective than placebo (based on physician's opinion of improvement) [3]. Compared to other active agents, this compound showed significant improvements in swelling, tenderness, and morning stiffness, and was significantly more effective based on physician's opinion [3]. | No significant difference in the occurrence of adverse events compared to either placebo or other active agents [3]. |
For the clinical trials cited, the methodological details are crucial for interpreting the results.
This compound exerts its effects through a multi-faceted mechanism, and the clinical evaluation process follows a structured pathway.
This compound is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are required for prostaglandin synthesis [4]. Beyond this classic NSAID activity, research indicates this compound also inhibits the Akt/IKK/NF-κB pathway, a key signaling cascade in the inflammatory response [4]. This dual inhibition contributes to its anti-inflammatory effects. The following diagram illustrates this pathway and this compound's points of intervention.
The journey of this compound from a candidate drug to a proven therapy for RA follows a structured clinical development pathway. The diagram below outlines the key stages of a Phase 3 trial, which is critical for confirming efficacy and safety.
The body of evidence supports this compound as a valid therapeutic option for rheumatoid arthritis:
A key study provides experimental data on this compound's effect on cytokine-treated human monocytes. The methodology and findings are summarized below [1].
The pro-apoptotic effect of this compound is linked to the inhibition of a specific survival pathway activated by CD40L, as illustrated in the diagram below [1] [2].
This mechanism is COX-independent, meaning it does not rely on the inhibition of cyclooxygenase enzymes, which is the primary anti-inflammatory mechanism of most NSAIDs. This sets this compound apart from Ibuprofen, Indomethacin, and Naproxen in this specific experimental model [1].
The following table synthesizes the available information on this compound and other common NSAIDs, highlighting that a direct, quantitative comparison of cytokine inhibition profiles is not available in the retrieved research.
| Drug Name | Primary NSAID Class | Reported Effects on Cytokine & Immune Pathways | Comparative Context |
|---|
| This compound | Propionic acid derivative [3] | • Induces apoptosis in CD40L-treated monocytes [1]. • Inhibits CD40L-triggered Akt and NF-κB phosphorylation [1] [2]. • Activates caspase-3 [1]. | Effects were unique to this compound and not observed with Ibuprofen, Indomethacin, or Naproxen in the same study [1]. | | Celecoxib | COX-2 selective inhibitor (coxib) [4] | Suggested involvement in COX-independent apoptotic pathways in cancer and osteoarthritis models [4]. | Considered to have similar COX-2 selectivity as Diclofenac in some assays [4]. | | Diclofenac | Acetic acid derivative [5] | Well-established COX inhibitor; comparative cytokine inhibition data vs. This compound not available in search results. | Considered to have similar COX-2 selectivity as Celecoxib in some assays [4]. | | Ibuprofen | Propionic acid derivative [6] | In the key study, did not induce apoptosis in CD40L-treated monocytes [1]. | Used as a comparator to highlight this compound's unique effect [1]. |
The data indicates that this compound possesses a unique immunomodulatory property that is distinct from several other common NSAIDs [1]. This COX-independent pathway, involving the dampening of pro-survival signals in immune cells, presents a promising non-classical anti-inflammatory mechanism.
For you as a researcher, this suggests several directions:
The following table summarizes the key findings from a double-blind, placebo-controlled clinical trial that used radioactive chromium (⁵¹Cr) to quantitatively measure fecal blood loss [1].
| Subject Group | Mean Daily Blood Loss (Week 3 - Active Treatment) | Mean Daily Blood Loss (Week 4 - Active Treatment) |
|---|---|---|
| Oxaprozin (1200 mg/day) | 3.3 ml/day [1] | 2.3 ml/day [1] |
| Aspirin (3900 mg/day) | 8.8 ml/day [1] | Information not specified in the study |
| Placebo | 1.4 ml/day [1] | 1.1 ml/day [1] |
Statistical Significance (Week 3):
The data in the table above comes from a specific clinical trial. Here are the key methodological details:
The difference in gastrointestinal effects between the two drugs is rooted in their shared class and mechanisms.
| Feature | This compound | Aspirin |
|---|---|---|
| Drug Class | Propionic acid derivative NSAID [2] | Non-selective cyclooxygenase (COX) inhibitor [3] |
| Primary Indications | Osteoarthritis, Rheumatoid Arthritis [4] | Pain, fever, inflammation, cardiovascular event prevention [3] |
| Key Mechanism | Reversible inhibitor of COX-1 and COX-2 enzymes [2] | Irreversible inhibitor of COX-1 (especially in platelets) [5] |
| GI Toxicity Rationale | Reversible inhibition allows for some recovery of prostaglandin-mediated mucosal protection. | Irreversible inhibition of platelet COX-1 permanently disrupts platelet function for its lifespan (7-10 days), increasing bleeding propensity [5]. |
The diagram below illustrates the core mechanism by which these NSAIDs cause gastrointestinal damage.
Beyond quantitative blood loss, consider these broader safety implications in your research:
The data indicates a clear profile for these two drugs:
| Safety Aspect | Oxaprozin (Non-Selective NSAID) | Selective COX-2 Inhibitors (e.g., Celecoxib) |
|---|---|---|
| Gastrointestinal (GI) Risk | Increased risk of serious GI events (bleeding, ulceration, perforation). Risk is higher in those with a history of GI events, the elderly, and those taking anticoagulants or corticosteroids [1] [2]. | Lower risk of serious GI complications compared to non-selective NSAIDs. GI safety is a primary advantage [3] [4] [5]. |
| Cardiovascular (CV) Risk | Increases the risk of serious cardiovascular thrombotic events (MI, stroke). Risk may occur early in treatment and increase with duration of use. Contraindicated in the setting of CABG surgery [1] [2]. | Also increases the risk of MI and stroke. This risk led to the market withdrawal of some agents (rofecoxib, valdecoxib). The risk is considered a class effect for NSAIDs [1] [4] [6]. |
| Renal Risk | Risk of direct renal injury, acute renal failure, fluid retention, edema, and hypertension. Risk is increased in patients with renal impairment, heart failure, or volume depletion [1] [7]. | Similar risk of renal adverse effects, including hypertension, fluid retention, and reduced kidney function. Risk is comparable to traditional NSAIDs [3] [7] [4]. |
| Mechanism of Action | Reversibly inhibits both COX-1 and COX-2 enzymes. Its anti-inflammatory effects are due to the inhibition of prostaglandin synthesis via COX blockade [1] [8]. | Selectively inhibits the COX-2 enzyme. This provides anti-inflammatory and analgesic effects while largely sparing the COX-1 enzyme that protects the GI tract [7] [4]. |
The data in the summary table is supported by large-scale clinical trials and meta-analyses that directly compare these drug classes.
The core difference in their safety and efficacy profiles stems from their distinct mechanisms of action at the molecular level. The following diagram illustrates the pharmacological pathways:
This diagram shows that inhibition of COX-1-derived prostaglandins is primarily responsible for GI side effects, while inhibition of COX-2-derived prostaglandins provides the therapeutic anti-inflammatory effect [3] [7] [4].
| Feature | Oxaprozin | Ibuprofen | Naproxen |
|---|---|---|---|
| Drug Class | NSAID (Propionic acid derivative) [1] [2] | NSAID (Propionic acid derivative) [3] | NSAID (Propionic acid derivative) [4] |
| Prescription Status | Prescription only [3] [4] | Prescription and OTC [3] [4] | Prescription and OTC [4] |
| Primary Elimination Half-Life | 50 hours [3] [4] [2] | 4 hours [3] | 18 hours [4] |
| Protein Binding | >99.5% [2] | Information not covered in search results | Information not covered in search results |
| Total Drug Interactions | 385 drugs [5] | Information not covered in search results | Information not covered in search results |
The increased interaction potential of this compound stems from its pharmacokinetic properties, particularly its long half-life and high protein binding.
This compound is metabolized primarily in the liver, forming ester and ether glucuronide metabolites that are excreted in urine and feces [2]. Its high protein binding (>99.5%) creates a significant risk for protein binding displacement interactions. When co-administered with other highly protein-bound drugs, this compound can be displaced, increasing the free fraction of one or both drugs and potentially leading to enhanced therapeutic effects or toxicity [2].
This mechanism can be visualized in the following pathway:
This compound shares class-wide pharmacodynamic interactions common to NSAIDs. Concurrent use with other NSAIDs, including over-the-counter Ibuprofen or Naproxen, is generally not recommended due to a synergistic increase in the risk of gastrointestinal bleeding without added therapeutic benefit [6]. This compound may also diminish the antihypertensive effect of ACE inhibitors, angiotensin receptor blockers (ARBs), and beta-blockers, and can reduce the natriuretic effect of diuretics like furosemide [7].
Prospective studies indicate that up to 15% of patients on this compound experience transient serum aminotransferase elevations, with marked elevations (>3x upper limit of normal) occurring in about 1% of patients [1]. Clinically apparent liver injury is rare but estimated to occur in 1 in 10,000 to 1 in 20,000 users per year [1].
A published case report detailed a 45-year-old woman who developed acute immunoallergic hepatitis after 3 weeks of this compound therapy (1200 mg daily) [1]. The clinical presentation and resolution are summarized below:
Experimental Observation: This case highlights that hepatotoxicity can occur with a short latency and present with an immunoallergic signature. The findings underscore the importance of clinical monitoring, particularly during the initial weeks of therapy [1].
This compound interacts with drugs affecting hemostasis, such as warfarin and SSRIs. The mechanism involves inhibition of platelet aggregation and potential irritation of the GI mucosa, creating a synergistic risk of bleeding [7]. Clinical management requires close monitoring for bleeding in patients taking these medications concomitantly [7].
For researchers and drug development professionals, the critical differentiators of this compound are:
The following diagram illustrates the proposed dual inhibitory mechanism of oxaprozin, which contributes to its anti-inflammatory and potential disease-modifying effects.
As the diagram shows, this compound's activity involves two key pathways:
The table below summarizes key findings from clinical studies comparing this compound to other common NSAIDs.
| Comparator Drug | Clinical Context | This compound Dosage | Key Efficacy Findings | Tolerability Notes |
|---|---|---|---|---|
| Aspirin [4] [5] | Rheumatoid Arthritis | 600 mg/day vs. 1200 mg/day | As effective as aspirin 3900 mg/day; fewer dropouts due to unsatisfactory response (2% vs 10%) [4]. | Significantly less tinnitus (p<0.001) [4]. |
| Diclofenac [6] | Periarthritis of the Shoulder (NSAID-refractory) | 1200 mg once daily | Equivalent reduction in pain; superior in improving shoulder function and overall efficacy per investigator/patient assessment [6]. | Trend toward better tolerability; fewer adverse events reported [6]. |
| Ibuprofen [7] [8] | Rheumatoid Arthritis | Single daily dose (1200 mg) | Equal efficacy to multiple daily doses of ibuprofen [7] [8]. | Well-tolerated with a comparable safety profile [8]. |
| Multiple NSAIDs [8] | Rheumatic Diseases (Meta-Analysis) | Various | At least equal or superior efficacy compared to aspirin, diclofenac, ibuprofen, indomethacin, naproxen, piroxicam [8]. | Well-tolerated; validated as a valid therapeutic alternative [8]. |
A critical meta-analysis of 51 double-blind studies concluded that this compound is a valid alternative for treating rheumatic disorders, demonstrating efficacy at least equal to other standard NSAIDs [8].
For researchers seeking to investigate the MMP-9 inhibitory activity of NSAIDs, the following methodology from the published study on this compound can serve as a reference [3]:
In Silico Investigation (Molecular Docking)
In Vitro Validation (Enzymatic Assays)
When considering this compound for research or clinical development, note its overall safety profile aligns with the general NSAID class, but with some distinct characteristics [9] [2] [10]:
This compound presents a compelling profile due to its unique dual mechanism and robust clinical efficacy:
This compound is a widely used non-steroidal anti-inflammatory drug (NSAID) prescribed for managing inflammation, fever, and pain in various inflammatory conditions. Despite its therapeutic potential, this compound faces a significant pharmaceutical challenge due to its very poor water solubility, which substantially limits its dissolution rate and subsequent bioavailability after oral administration. This solubility limitation represents a classic Biopharmaceutics Classification System (BCS) Class II drug profile, where dissolution rate serves as the primary controlling factor for gastrointestinal absorption and overall therapeutic effectiveness [1] [2].
The application of cyclodextrin-based complexation has emerged as a powerful strategy to overcome the solubility limitations of this compound. Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structural configuration featuring a hydrophobic internal cavity and hydrophilic external surface. This architecture enables them to form inclusion complexes with poorly water-soluble drug molecules like this compound, effectively hosting the drug within their hydrophobic interior while maintaining water compatibility through their outer hydrophilic surface. The natural cyclodextrins most commonly employed in pharmaceutical applications include α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, consisting of six, seven, and eight glucopyranose units, respectively. Among these, β-cyclodextrin derivatives have demonstrated particular efficacy for this compound complexation, with randomly methylated β-cyclodextrin (RAMEB) emerging as the most promising candidate based on comprehensive screening studies [1] [3] [4].
Table: Fundamental Properties of Natural Cyclodextrins Relevant to this compound Complexation
| Cyclodextrin Type | Glucopyranose Units | Cavity Diameter (Å) | Water Solubility (% w/v) | Suitability for this compound |
|---|---|---|---|---|
| α-Cyclodextrin | 6 | 4.7-5.3 | 14.5 | Limited (small cavity size) |
| β-Cyclodextrin | 7 | 6.0-6.5 | 1.85 | Moderate (size match but low solubility) |
| γ-Cyclodextrin | 8 | 7.5-8.3 | 23.2 | Good (large cavity and high solubility) |
The simplest approach to this compound-cyclodextrin complexation involves binary systems containing only the drug and a single cyclodextrin type. Research has demonstrated that among various natural and chemically modified cyclodextrins, randomly methylated β-cyclodextrin (RAMEB) exhibits the strongest interaction with this compound molecules. The methylation of hydroxyl groups on the β-cyclodextrin structure significantly enhances water solubility compared to native β-cyclodextrin, while maintaining appropriate cavity dimensions to accommodate the this compound molecule. Formation of these binary complexes follows classic inclusion complexation, where the non-polar regions of this compound become housed within the hydrophobic cyclodextrin cavity, effectively reducing the drug's crystallinity and creating a more energetically favorable state for water interaction. Binary complexes typically provide a foundational solubility enhancement ranging from 3 to 5-fold compared to pure this compound, representing a substantial improvement but still leaving opportunity for further optimization through more advanced formulation strategies [3].
To further enhance the solubilization capacity achieved with binary systems, researchers have developed ternary complexation approaches that incorporate auxiliary substances alongside this compound and cyclodextrin. These multicomponent systems leverage synergistic interactions between multiple excipients to achieve substantially greater dissolution enhancement than possible with binary systems alone. The most extensively investigated ternary component for this compound-RAMEB complexes is L-arginine (ARG), an amino acid that demonstrates remarkable capability to enhance complexation efficiency. The mechanism behind arginine's effectiveness involves its ability to form molecular bridges between the drug and cyclodextrin through hydrogen bonding and electrostatic interactions, thereby increasing complex stability and solubility. Additionally, the pH-modulating effect of the basic arginine molecule can further enhance solubility of acidic drugs like this compound in gastrointestinal environments. This ternary approach has demonstrated the ability to enhance RAMEB's solubilizing power toward this compound by approximately 2 to 4 times compared to binary complexes alone [5] [6].
Another innovative ternary strategy employs nanoclays as the auxiliary component, particularly sepiolite (SV), which possesses a unique fibrous structure with abundant surface silanol groups that can interact with both the drug and cyclodextrin. The hybrid system created through combining this compound, RAMEB, and sepiolite represents a dual-carrier approach that capitalizes on both molecular encapsulation (via cyclodextrin) and adsorption/amorphization (via nanoclay). This system can be further enhanced through the development of quaternary complexes that combine RAMEB, arginine, and sepiolite with this compound, creating what researchers have termed a "drug-in-cyclodextrin-in-nanoclay" architecture. This sophisticated approach maximizes the individual benefits of each component while minimizing their respective limitations, resulting in exceptional dissolution enhancement that surpasses what can be achieved with any single approach [6] [3].
Table: Comparison of this compound Cyclodextrin Formulation Strategies
| Formulation Strategy | Key Components | Mechanism of Action | Preparation Methods | Complexation Efficiency |
|---|---|---|---|---|
| Binary Complex | This compound + RAMEB | Molecular inclusion within CD cavity | Co-grinding, Co-evaporation, Spray-drying | Baseline (3-5 fold solubility increase) |
| Ternary Complex (Amino Acid) | This compound + RAMEB + L-arginine | Inclusion complex stabilization via bridging interactions | Co-grinding, Co-evaporation, Kneading | High (2-4× improvement over binary) |
| Ternary Complex (Nanoclay) | This compound + RAMEB + Sepiolite | Combined inclusion and adsorption/amorphization | Cofusion, Adsorption | High (synergistic effect) |
| Quaternary Nanocomposite | This compound + RAMEB + L-arginine + Sepiolite | "Drug-in-CD-in-nanoclay" architecture | Sequential complexation then clay incorporation | Very High (superior to ternary systems) |
Co-grinding represents one of the most efficient and environmentally friendly methods for preparing this compound-cyclodextrin complexes in the solid state. This mechanochemical approach utilizes mechanical energy to induce molecular-level interactions between drug and cyclodextrin without requiring organic solvents. The standard protocol involves preparing a physical mixture of this compound and RAMEB in optimal molar ratios (typically 1:1 for binary systems), which is then subjected to grinding using either manual mortar and pestle or mechanical mills (e.g., ball mills, oscillatory mills) for predetermined time periods (commonly 30-60 minutes). The process generates mechanical activation through repeated impact and shear forces, which causes particle size reduction, partial amorphization, and ultimately facilitates the inclusion complex formation. The effectiveness of grinding depends on several critical parameters, including the type of mill, grinding time and speed, ball-to-powder ratio (for ball milling), and the physicochemical properties of both drug and cyclodextrin. The main advantages of this method include its solvent-free nature, simplicity, and high efficiency, often resulting in complexation degrees comparable or superior to solution-based methods. Evidence confirms that co-ground products of this compound with RAMEB show complete drug amorphization, indicating effective complexation as confirmed by DSC and XRPD analyses [3] [7].
The kneading method presents an alternative solid-state technique that utilizes minimal solvent to facilitate drug-cyclodextrin interaction. This approach involves adding a small amount of water or hydroalcoholic mixture (typically just enough to form a paste) to the this compound-RAMEB physical mixture, followed by continuous kneading in a mortar for 30-45 minutes. During this process, the paste consistency gradually transforms back into a powder as complexation proceeds. The final product is then dried under vacuum or at moderate temperatures (40-50°C) to remove residual solvent. While kneading generally produces good results, studies indicate it often achieves lower complexation efficiency compared to co-grinding, particularly for ternary systems requiring more intensive mixing to incorporate additional components like arginine [5] [4].
Co-evaporation represents a classic solution-based technique that facilitates optimal molecular interaction between this compound and cyclodextrin in a liquid medium. The standard procedure involves dissolving this compound in an appropriate organic solvent (typically ethanol or methanol) while separately dissolving RAMEB in water. The two solutions are then combined and stirred continuously for several hours (typically 4-6 hours) to allow equilibrium complex formation. The solvent is subsequently removed under reduced pressure using a rotary evaporator, leaving behind a solid residue containing the inclusion complex. This method provides excellent contact between drug and cyclodextrin molecules, typically resulting in high complexation efficiency. However, the requirement for organic solvents represents a significant disadvantage from both environmental and regulatory perspectives, particularly considering challenges associated with complete solvent removal from the final product [5] [4].
Spray-drying offers an alternative solution-based method that enables rapid solvent removal and product formation. This technique employs the same initial steps as co-evaporation, with this compound dissolved in organic solvent and RAMEB in water, followed by mixing and stirring. The resulting solution or suspension is then fed through a spray-dryer, which atomizes the liquid into fine droplets that undergo instantaneous drying when contacted with hot air. The process parameters, including inlet temperature (typically 120-160°C), outlet temperature (60-80°C), feed rate, and atomization pressure must be carefully optimized to ensure complete solvent removal while preventing drug degradation. Spray-drying typically produces spherical, free-flowing particles with good dissolution characteristics, making them particularly suitable for direct compression into tablet formulations. Research has demonstrated that spray-dried this compound-RAMEB-arginine ternary complexes exhibit excellent dissolution performance, with approximately 20-fold increase in percent drug release compared to pure this compound [5].
The preparation of quaternary nanocomposite systems containing this compound, RAMEB, arginine, and sepiolite requires a sequential approach that first generates the drug-cyclodextrin-arginine ternary complex, followed by incorporation into the nanoclay matrix. The optimized protocol begins with preparing the this compound-RAMEB-arginine ternary complex using co-grinding or co-evaporation methods at 1:1:1 molar ratio. This ternary complex is then incorporated into sepiolite using a co-fusion technique, which involves mechanically mixing the complex with the nanoclay and subjecting the mixture to intensive grinding, sometimes with minimal solvent addition to facilitate interaction. Alternatively, an adsorption method can be employed, where the pre-formed ternary complex is dissolved or dispersed in a small volume of solvent and added to an aqueous suspension of sepiolite under continuous stirring. The resulting mixture is then dried, typically using spray-drying or vacuum drying, to obtain the final quaternary nanocomposite. This sophisticated approach has demonstrated remarkable performance, with the quaternary system increasing this compound dissolution parameters by 60-90% compared to the best ternary systems and nearly 100% improvement compared to simple binary complexes [6] [3].
The primary metric for evaluating the success of this compound-cyclodextrin complexation strategies is dissolution efficiency, which represents the area under the dissolution curve up to a specific time point (usually 60 minutes) expressed as a percentage of the rectangle described by 100% dissolution in the same time. For pure this compound, dissolution efficiency values typically range from 5-15% due to its extremely poor aqueous solubility. Binary complexes with RAMEB demonstrate substantial improvement, with dissolution efficiency values reaching 30-40% depending on the preparation method and drug-to-cyclodextrin ratio. The incorporation of ternary components provides further dramatic enhancement, with this compound-RAMEB-arginine systems achieving dissolution efficiency values of 50-60%, while this compound-RAMEB-sepiolite systems reach similar levels. The most impressive results emerge from quaternary nanocomposite systems, which have demonstrated dissolution efficiency values exceeding 90% - representing nearly complete dissolution within the experimental timeframe [6] [3].
The dissolution rate,
Diagram: Experimental Workflow for this compound Cyclodextrin Formulation Development
Table: Comparative Dissolution Performance of Different this compound Formulations
| Formulation System | Components Ratio | Preparation Method | Dissolution Efficiency (DE60%) | Relative Improvement vs Pure Drug | Drug Release at 30 min (%) |
|---|---|---|---|---|---|
| Pure this compound | - | - | 5-15% | Baseline | 10-20% |
| Binary Complex | OXA:RAMEB (1:1) | Co-grinding | 30-40% | 3-5× | 45-55% |
| Ternary Complex (Arginine) | OXA:RAMEB:ARG (1:1:1) | Co-evaporation | 50-60% | 8-10× | 70-80% |
| Ternary Complex (Nanoclay) | OXA:RAMEB:SV (1:1:1*) | Cofusion | 50-60% | 8-10× | 65-75% |
| Quaternary Nanocomposite | OXA:RAMEB:ARG:SV (1:1:1:1*) | Sequential preparation | 85-95% | 15-20× | 90-95% |
Note: Ratios marked with * indicate weight ratios rather than molar ratios for nanoclay-containing systems
The optimal selection of this compound-cyclodextrin formulation strategy depends on multiple factors, including target dissolution profile, manufacturing constraints, regulatory considerations, and final dosage form requirements. For researchers seeking a balanced approach that combines effective dissolution enhancement with straightforward manufacturing, the ternary system with arginine represents an excellent choice. The amino acid component not only enhances complexation efficiency but may also provide additional benefits for permeability enhancement, potentially addressing both dissolution and absorption limitations simultaneously. This system benefits from well-established preparation methods like co-grinding and co-evaporation, which can be readily scaled for industrial production. Additionally, the regulatory status of both cyclodextrins and arginine as generally recognized safe (GRAS) materials facilitates regulatory approval pathways for formulations incorporating these components [5] [2].
For applications demanding maximal dissolution performance regardless of formulation complexity, the quaternary nanocomposite system represents the current state-of-the-art approach. The combination of cyclodextrin molecular encapsulation with nanoclay adsorption creates a synergistic system that achieves nearly complete drug dissolution, which could be particularly beneficial for rapid-onset formulations where quick therapeutic effect is desired. However, this approach introduces greater complexity in manufacturing and may face additional regulatory scrutiny due to the nanoclay component. The ternary system with sepiolite nanoclay offers a compelling middle ground, providing substantial dissolution enhancement with moderately complex manufacturing requirements. This approach may be particularly suitable when the final dosage form benefits from the improved flow and compaction properties imparted by the clay component [6] [3].
The selection of preparation methodology involves critical trade-offs between complexation efficiency, process scalability, environmental impact, and equipment requirements. Co-grinding emerges as a particularly advantageous method, especially for research and early development phases, due to its solvent-free nature, high efficiency, and minimal equipment requirements. The mechanochemical activation achieved through grinding effectively promotes drug amorphization and inclusion complex formation, often yielding performance comparable or superior to solution-based methods. Additionally, the absence of organic solvents eliminates concerns about residual solvents in the final product and aligns with green chemistry principles. For these reasons, co-grinding is strongly recommended as the initial method to explore when developing this compound-cyclodextrin complexes [7].
When developing formulations for specific dosage forms or when particular powder characteristics are required, spray-drying offers distinct advantages despite its more substantial equipment requirements. This method produces spherical, free-flowing particles with narrow size distribution, ideal for direct compression into tablets or encapsulation. The rapid drying process also helps maintain the amorphous state of the drug, preserving the dissolution advantages achieved through complexation. For thermolabile compounds or when specific crystal forms are targeted, freeze-drying represents an alternative, though its high energy consumption and batch processing limitations make it less suitable for large-scale production. Ultimately, method selection should be guided by comprehensive preformulation studies that evaluate multiple approaches with respect to the specific development goals [5] [4].
The systematic investigation of this compound-cyclodextrin complexes has yielded substantial advances in overcoming the intrinsic dissolution limitations of this important anti-inflammatory drug. Through progressive formulation refinement from simple binary complexes to sophisticated multicomponent systems, researchers have demonstrated the potential to enhance this compound dissolution efficiency by up to 20-fold compared to the pure drug. The most promising results emerge from hybrid systems that combine cyclodextrin molecular encapsulation with auxiliary agents such as arginine and sepiolite nanoclay, leveraging synergistic interactions between multiple complementary technologies. These advanced systems represent a paradigm shift in formulation science, moving beyond single-mechanism approaches to create integrated solutions that address multiple barriers to drug delivery simultaneously.
Irritant;Environmental Hazard